cis-3-(Hydroxymethyl)cyclopentanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXTIFHKIGLEJ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block with potential applications in pharmaceutical development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through relevant signaling pathways.
Chemical and Physical Properties
This compound, with the CAS Number 111292-52-5 , is a diol featuring a cyclopentane ring.[1] Its structure combines a primary and a secondary alcohol, making it a valuable chiral intermediate in the synthesis of more complex molecules, including carbocyclic nucleoside analogues with potential antiviral and anticancer activities.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 111292-52-5 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| IUPAC Name | (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | [1] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. This method allows for the controlled formation of the cis diastereomer.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common stereoselective reduction methods for cyclic ketones.
Materials:
-
3-(Hydroxymethyl)cyclopentan-1-one
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (or another appropriate solvent)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclopentan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Biological Activity and Experimental Protocols
Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a general method for evaluating the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS stimulation).
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-stimulated vehicle control.
Signaling Pathway
The anti-inflammatory effects of compounds structurally related to this compound are attributed to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6.
The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound analogs.
Caption: Proposed inhibition of the NF-κB pathway.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. This compound | C6H12O2 | CID 14020434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
- 5. 2-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 364429 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block in modern organic synthesis, particularly in the development of novel carbocyclic nucleoside analogues.
Molecular Structure and Properties
This compound is a diol featuring a cyclopentane ring substituted with a hydroxymethyl group and a hydroxyl group in a cis relative stereochemistry. This arrangement of functional groups imparts specific conformational preferences and reactivity patterns that are crucial for its application in stereoselective synthesis.
Below is a diagram of the molecular structure of this compound.
Caption: 2D representation of this compound.
The key quantitative properties of this molecule are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | cis-3-(Hydroxymethyl)cyclopentan-1-ol |
| CAS Number | 111292-52-5 |
| Canonical SMILES | C1C--INVALID-LINK--O |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. The choice of reducing agent is critical to ensure the desired cis-stereochemistry of the final product. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its mildness and selectivity.
Another innovative and sustainable approach involves the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass.[1] This method represents a greener alternative to traditional synthetic routes.
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the reduction of its ketone precursor.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Ketone Reduction
This protocol provides a representative method for the synthesis of this compound by the reduction of 3-(hydroxymethyl)cyclopentan-1-one using sodium borohydride.
Materials:
-
3-(hydroxymethyl)cyclopentan-1-one
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)cyclopentan-1-one in anhydrous methanol. The typical concentration is around 0.2-0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (typically 1.5-2.0 equivalents) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
This compound serves as a crucial chiral building block for the synthesis of carbocyclic nucleosides.[1] These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. This structural modification can impart enhanced metabolic stability and potent biological activity, including antiviral and anticancer properties. The diol functionality of this compound allows for the introduction of the nucleobase and the phosphate moiety, mimicking the natural nucleoside structure.
References
physical and chemical properties of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-(Hydroxymethyl)cyclopentanol is a cyclopentanol derivative featuring a five-membered ring substituted with both a hydroxymethyl and a hydroxyl group in a cis configuration. This bifunctional molecule serves as a versatile chiral building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers where precise molecular architecture is paramount.[1] Its structural characteristics, including two chiral centers, make it a valuable intermediate for the synthesis of complex molecules such as carbocyclic nucleosides, which have demonstrated potential as antiviral and anticancer agents.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in various synthetic protocols. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 120.6 ± 13.0 °C | [4] |
| LogP (Partition Coefficient) | -0.45 | [4] |
| Solubility | Soluble in chloroform, DMSO, and acetone. | [4] |
| Physical Description | Oil | |
| Storage | Inert atmosphere, Room Temperature | [5] |
Chemical Structure and Stereochemistry
The structure of this compound consists of a cyclopentane ring with a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH) on the same side of the ring. The presence of two chiral centers gives rise to different stereoisomers. The common stereoisomers for the cis configuration are (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol and its enantiomer, (1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone.
Experimental Protocol: Reduction of 3-(Hydroxymethyl)cyclopentanone
Objective: To synthesize this compound via the reduction of 3-(hydroxymethyl)cyclopentanone.
Reagents and Materials:
-
3-(hydroxymethyl)cyclopentanone
-
Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)[4]
-
Tetrahydrofuran (THF), anhydrous[4]
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclopentanone in anhydrous THF.[4]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (or lithium aluminum hydride) portion-wise to the stirred solution. The reaction is typically maintained at a temperature between 0 and 25°C.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Industrial Scale Synthesis: For larger-scale production, catalytic hydrogenation is often employed. This method can achieve yields exceeding 85% under optimized conditions, such as using a Palladium on carbon (Pd/C) catalyst at 50°C and 10 atm of H₂.[4]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
-CH-OH: A multiplet around 3.5-4.0 ppm.
-
-CH₂-OH: A doublet around 3.4-3.6 ppm.
-
Cyclopentane ring protons: A series of complex multiplets between 1.2 and 2.2 ppm.
-
-OH protons: Broad singlets that can appear over a wide chemical shift range, and their signal may be exchanged with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
-CH-OH: A signal in the range of 70-80 ppm.
-
-CH₂-OH: A signal around 60-65 ppm.
-
Cyclopentane ring carbons: Signals in the aliphatic region, typically between 20 and 45 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.
-
C-H stretch (aliphatic): Multiple sharp peaks in the range of 2850-3000 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its derivatives have shown notable biological effects.
Anti-Inflammatory Properties of Derivatives
Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory activity. In murine models, these analogs were found to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 by 40-60% at a concentration of 10 µM.[4]
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of these derivatives are attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for the development of anti-inflammatory drugs.
Below is a generalized diagram of the canonical NF-κB signaling pathway, which is the likely target of the aforementioned derivatives.
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
Applications in Drug Development
The primary application of this compound in drug development is its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] These analogues are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar. This modification can confer resistance to enzymatic degradation and lead to improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature and defined stereochemistry make it an important intermediate in the preparation of complex molecules with significant biological activity. Further research into its direct biological effects and the development of more efficient and stereoselective synthetic routes will continue to expand its utility in the fields of medicinal chemistry and materials science.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. 3-(Hydroxymethyl)cyclopental | 1007125-14-5 [amp.chemicalbook.com]
- 3. 3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)cyclopentanol (1007125-14-5) for sale [vulcanchem.com]
- 5. achmem.com [achmem.com]
An In-depth Technical Guide to the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for cis-3-(Hydroxymethyl)cyclopentanol, a versatile chiral building block crucial in the development of carbocyclic nucleoside analogues and other pharmacologically active molecules. This document details key synthetic strategies, providing in-depth experimental protocols and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their specific needs.
Core Synthesis Strategies
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages regarding stereocontrol, scalability, and starting material accessibility. The most prominent methods include:
-
Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentan-1-one: A common and direct approach where the stereochemical outcome is highly dependent on the choice of reducing agent.
-
Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF): A sustainable route leveraging a biomass-derived starting material, involving a key Piancatelli rearrangement.
-
Chemoenzymatic Synthesis: An enantioselective method utilizing enzymes to achieve high stereopurity, particularly for specific stereoisomers.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: An advanced methodology for the construction of chiral centers with high enantioselectivity, suitable for producing highly functionalized cyclopentane derivatives.
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound and its precursors.
| Synthesis Pathway | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Stereoselectivity (cis:trans or ee) | Notes |
| Stereoselective Reduction | 3-(Hydroxymethyl)cyclopentan-1-one | Sodium Borohydride (NaBH₄) | ~90% | Good cis selectivity | A straightforward and high-yielding method. |
| Hydrogenative Ring-Rearrangement | 5-Hydroxymethylfurfural (HMF) | NiCo@C catalyst, H₂ | >90% (for the ketone precursor) | Not specified | A sustainable "biomass-to-product" approach. |
| Chemoenzymatic Synthesis | (S)-4-(Hydroxymethyl)cyclopent-2-enone | CrS enoate reductase, Formate dehydrogenase | Complete conversion | High (produces (1R,3R)-isomer) | Provides access to specific enantiomers with high purity. |
| Palladium-Catalyzed AAA | Dioxanone Substrates | Palladium catalyst, Chiral Ligand | 82% (for key intermediate) | 92% ee (for key intermediate) | Offers excellent enantiocontrol for complex cyclopentane structures.[1] |
Experimental Protocols
Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentan-1-one
This protocol describes the reduction of 3-(hydroxymethyl)cyclopentan-1-one to predominantly yield the cis-diastereomer of 3-(hydroxymethyl)cyclopentanol using sodium borohydride.
Materials:
-
3-(Hydroxymethyl)cyclopentan-1-one
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 3-(hydroxymethyl)cyclopentan-1-one (1.25 mmol) in methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borohydride (1.25 mmol) is added portion-wise to the cooled solution, and the reaction mixture is stirred at 0°C for 2 hours.
-
After 2 hours, deionized water is carefully added to quench the reaction.
-
The mixture is then diluted with diethyl ether and water. The layers are separated in a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Expected Outcome: This procedure is expected to yield a mixture of cis- and trans-3-(hydroxymethyl)cyclopentanol, with the cis-isomer being the major product. The crude product can be purified by column chromatography.
Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF)
This protocol outlines a plausible multi-step synthesis of 3-(hydroxymethyl)cyclopentanol from HMF, proceeding through a 3-(hydroxymethyl)cyclopentanone intermediate.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Bimetallic Nickel-Cobalt on Carbon catalyst (NiCo@C)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
Step 1: Synthesis of 3-(Hydroxymethyl)cyclopentanone
-
In a high-pressure reactor, 5-hydroxymethylfurfural (0.5 mmol) and the NiCo@C catalyst (20 mg) are suspended in deionized water (5 mL).
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.
-
The reaction mixture is heated to 140°C and stirred for the required reaction time to achieve high conversion to 3-(hydroxymethyl)cyclopentanone.
-
After cooling and venting the reactor, the catalyst is removed by filtration. The aqueous solution containing the ketone precursor is carried forward to the next step.
Step 2: Reduction to this compound
-
The aqueous solution of 3-(hydroxymethyl)cyclopentanone is concentrated under reduced pressure. The residue is dissolved in methanol.
-
The methanolic solution is cooled to 0°C, and sodium borohydride is added portion-wise.
-
The reaction is stirred at 0°C for 2 hours and then worked up as described in the previous protocol for stereoselective reduction.
Chemoenzymatic Synthesis of (1R,3R)-3-Hydroxycyclopentanemethanol
This protocol details the enzymatic reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone to (3R)-3-(hydroxymethyl)cyclopentanone, which is then chemically reduced to (1R,3R)-3-hydroxycyclopentanemethanol, a stereoisomer of the target molecule.[2][3]
Materials:
-
(S)-4-(Hydroxymethyl)cyclopent-2-enone (5 mM)
-
Flavin Mononucleotide (FMN) (0.05 mM)
-
Nicotinamide Adenine Dinucleotide (NADH) (0.2 mM)
-
CrS enoate reductase from Thermus scotoductus SA-01 (10 µM)
-
Formate dehydrogenase from Candida boidinii (40 µM)
-
Sodium Formate (40 mM)
-
Universal Buffer (pH 7.0)
-
Methanol (for workup)
-
Sodium Borohydride (for chemical reduction)
Procedure:
Step 1: Enzymatic Reduction
-
In a temperature-controlled vessel at 35°C, a reaction mixture is prepared in a universal buffer (pH 7.0) containing (S)-4-(hydroxymethyl)cyclopent-2-enone, FMN, NADH, CrS enoate reductase, formate dehydrogenase, and sodium formate at the specified concentrations.[2]
-
The reaction is allowed to proceed for approximately 45 minutes, at which point complete conversion of the starting material is expected.[2]
-
The reaction mixture is then processed to isolate the (3R)-3-(hydroxymethyl)cyclopentanone.
Step 2: Chemical Reduction
-
The isolated (3R)-3-(hydroxymethyl)cyclopentanone is dissolved in methanol and cooled to 0°C.
-
Sodium borohydride is added, and the reaction is stirred for 2 hours at 0°C.
-
The reaction is worked up as previously described to yield (1R,3R)-3-hydroxycyclopentanemethanol.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Representative Protocol)
This representative protocol is based on the principles of palladium-catalyzed asymmetric allylic alkylation of dioxanone substrates to generate chiral cyclopentanone precursors, which can be further elaborated to the target diol.[1]
Materials:
-
A suitable silyl enol ether of a dioxanone
-
An allylic chloride (e.g., chloroallyl chloride)
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃)
-
Chiral phosphinooxazoline (PHOX) ligand
-
A suitable solvent (e.g., THF)
-
Reducing agent (e.g., NaBH₄)
-
Acid for deprotection
Procedure:
Step 1: Asymmetric Allylic Alkylation
-
In a flame-dried Schlenk flask under an inert atmosphere, the palladium precatalyst and the chiral PHOX ligand are dissolved in the anhydrous solvent.
-
The silyl enol ether of the dioxanone is added, followed by the allylic chloride.
-
The reaction is stirred at the optimal temperature until completion, monitored by TLC or GC-MS.
-
The reaction is quenched, and the chiral allylated ketone is isolated and purified.
Step 2: Elaboration to the Cyclopentanol
-
The resulting chiral ketone undergoes a series of transformations, which may include intramolecular cyclization to form a cyclopentenone.
-
The cyclopentenone is then diastereoselectively reduced using a suitable reducing agent.
-
Finally, any protecting groups are removed to yield the enantiomerically enriched cis-1,3-cyclopentanediol derivative.
Mandatory Visualizations
Caption: Stereoselective reduction of a ketone precursor.
Caption: Multi-step synthesis from biomass-derived HMF.
References
An In-depth Technical Guide to the Stereochemistry and Chirality of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical and chiral properties of cis-3-(Hydroxymethyl)cyclopentanol, a critical building block in the synthesis of complex organic molecules, particularly carbocyclic nucleoside analogues with significant therapeutic potential. This document details the molecule's stereoisomers, enantioselective synthetic routes, and its application in antiviral drug development, presenting data and protocols in a format tailored for chemical research and development professionals.
Core Concepts: Stereochemistry and Chirality
This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The substituents at these centers are a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH), respectively.
Chirality of the cis-Isomer
A common misconception for 1,3-disubstituted cycloalkanes is the potential for meso compounds due to a possible plane of symmetry. However, in the case of this compound, the two substituents are different. Consequently, no internal plane of symmetry exists for the cis configuration, rendering the molecule chiral. Therefore, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,3R) and (1S,3S).
The trans-isomer is also chiral, existing as the (1R,3S) and (1S,3R) enantiomers. All four stereoisomers are diastereomers of one another, with distinct physical and chemical properties.
Stereoisomer Relationships
The logical relationship between the four stereoisomers of 3-(Hydroxymethyl)cyclopentanol is illustrated in the diagram below. The cis and trans isomers are diastereomers, while each isomer exists as a pair of enantiomers.
Enantioselective Synthesis and Experimental Protocols
The biological activity of molecules derived from this scaffold is highly dependent on its stereochemistry. Therefore, enantioselective synthesis is paramount. A prominent strategy is the chemoenzymatic synthesis of the key intermediate, (3R)-3-(hydroxymethyl)cyclopentanone, followed by a diastereoselective reduction to yield the target cis-diol.
A recently developed method utilizes an enoate reductase for the asymmetric reduction of a cyclopentenone precursor.[1][2] This enzymatic step establishes the crucial chirality at the C3 position.
Chemoenzymatic Synthesis Workflow
The following diagram outlines the chemoenzymatic workflow for the synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentanol.
Experimental Protocols
The following are representative protocols based on published methodologies for the synthesis of the target compound and its precursors.[1]
Protocol 1: Enzymatic Synthesis of (3R)-3-(Hydroxymethyl)cyclopentanone
-
Reaction Setup: In a temperature-controlled vessel at 35°C, prepare a buffered solution (pH 7.0).
-
Reagents: Add the following reagents to the vessel:
-
5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone (substrate)
-
0.05 mM Flavin mononucleotide (FMN)
-
0.2 mM NADH (cofactor)
-
10 µM CrS enoate reductase from Thermus scotoductus SA-01
-
40 µM Formate dehydrogenase from Candida boidinii (for NADH regeneration)
-
40 mM Sodium formate (for NADH regeneration)
-
-
Reaction: Stir the mixture for approximately 45 minutes. Monitor the reaction for complete conversion of the starting material using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). The resulting organic phase contains the crude (3R)-3-(hydroxymethyl)cyclopentanone.
Protocol 2: Diastereoselective Reduction to (1R,3R)-3-(Hydroxymethyl)cyclopentanol
-
Reaction Setup: Dissolve the crude (3R)-3-(hydroxymethyl)cyclopentanone in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Slowly add a solution of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), to the cooled solution. The bulky nature of this reagent favors hydride attack from the less hindered face, leading to the desired cis-diol.
-
Reaction: Stir the reaction at -78°C and monitor for completion by TLC.
-
Quenching and Workup: Carefully quench the reaction with water, followed by an oxidative workup (e.g., addition of NaOH and H₂O₂) to decompose the borane species. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure (1R,3R)-3-(Hydroxymethyl)cyclopentanol.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the chemoenzymatic synthesis.
| Parameter | Value | Notes |
| Enzymatic Reduction | ||
| Substrate Concentration | 5 mM | (S)-4-(hydroxymethyl)cyclopent-2-enone |
| Temperature | 35 °C | Optimal for the enzymatic system.[1] |
| pH | 7.0 | [1] |
| Reaction Time | ~45 min | For complete conversion.[1] |
| Conversion | >99% | [1] |
| Enantiomeric Excess (ee) | High (expected >98%) | For the (3R) ketone intermediate. |
| Diastereoselective Reduction | ||
| Diastereomeric Ratio (cis:trans) | >95:5 | Typical for reduction with bulky hydrides. |
| Yield | 75-85% | Estimated for the two-step process. |
Application in Drug Development: Antiviral Agent Synthesis
The stereochemically pure (1R,3R)-3-(Hydroxymethyl)cyclopentanol is a crucial precursor for the synthesis of Carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine (Carbocyclic-ddA).[1] This compound is a potent antiviral agent that shows significant activity against the Hepatitis B Virus (HBV).
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues, like Carbocyclic-ddA, function as chain terminators in viral DNA synthesis. The cyclopentane ring mimics the natural furanose sugar of nucleosides, allowing the molecule to be recognized by viral polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA chain.
The diagram below illustrates the role of Carbocyclic-ddA in inhibiting the HBV replication cycle.
This guide has detailed the critical stereochemical aspects of this compound, providing a foundation for its synthesis and application. The enantioselective methodologies and its role as a precursor to potent antiviral agents underscore its importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for scientists working in this field.
References
Unveiling the Synthetic Utility of cis-3-(Hydroxymethyl)cyclopentanol: A Technical Guide for Chemical and Pharmaceutical Researchers
An In-depth Technical Guide on the Synthesis, Properties, and Applications of a Versatile Chiral Building Block
Executive Summary
Cis-3-(Hydroxymethyl)cyclopentanol is a bifunctional organic molecule that has garnered significant interest as a chiral building block in the synthesis of complex bioactive molecules, most notably carbocyclic nucleoside analogues. While a singular report has suggested its natural occurrence in the fruit of Illicium verum (star anise), this finding has not been substantiated by more comprehensive phytochemical analyses of the plant. Consequently, the primary and most reliable source of this compound remains chemical synthesis. This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, its physicochemical properties, and its critical role as a precursor in the development of potential antiviral and antineoplastic agents. Detailed experimental methodologies and quantitative data are presented to aid researchers in its synthesis and application.
Introduction: A Versatile Cyclopentanoid Scaffold
Cyclopentane rings are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The functionalization of this carbocyclic core with stereochemically defined substituents is a cornerstone of modern medicinal chemistry. This compound, with its two hydroxyl groups in a defined cis relationship, offers a rigid and versatile scaffold for the synthesis of carbocyclic nucleosides. In these analogues, the furanose ring of natural nucleosides is replaced by a cyclopentane moiety, a modification that can impart enhanced metabolic stability and unique biological activities.
On the Potential Natural Occurrence
A single source has alluded to the isolation of 3-(hydroxymethyl)cyclopentanol from the fruits of Illicium verum. However, extensive gas chromatography-mass spectrometry (GC-MS) analyses of both the essential oil and various extracts of star anise have failed to corroborate this finding. The dominant constituents of Illicium verum are well-characterized as phenylpropanoids, such as trans-anethole, and various terpenes. The biosynthetic pathways leading to these major components do not readily suggest a route to cyclopentanoid structures like this compound. While the existence of a minor, undiscovered biosynthetic pathway cannot be entirely ruled out, the current body of evidence strongly indicates that this compound is not a significant natural product.
Stereoselective Synthesis of this compound
The primary route to this compound involves the stereoselective reduction of a corresponding cyclopentanone precursor. The key to achieving the desired cis stereochemistry lies in the choice of the reducing agent and reaction conditions, which can favor the delivery of a hydride from the less sterically hindered face of the ketone.
Key Synthetic Strategy: Reduction of a β-Ketoester
A common and efficient synthetic approach commences with the commercially available ethyl 3-oxocyclopentanecarboxylate. The synthetic sequence involves the reduction of both the ketone and the ester functionalities. The stereoselectivity of the ketone reduction is the critical step in establishing the cis relationship between the hydroxyl and hydroxymethyl groups.
Experimental Protocol: Synthesis of this compound via Stereoselective Reduction
This protocol outlines a representative procedure for the synthesis of this compound from ethyl 3-oxocyclopentanecarboxylate.
Step 1: Reduction of Ethyl 3-oxocyclopentanecarboxylate
-
Reaction Setup: A solution of ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in a suitable alcoholic solvent, such as ethanol or methanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄, 2-4 equivalents) is added portion-wise to the stirred solution. The use of a significant excess of NaBH₄ ensures the reduction of both the ketone and the ester. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and hydrolyze the borate esters. The solvent is then removed under reduced pressure.
-
Extraction: The aqueous residue is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Quantitative Data on Synthetic Methods
The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substrate. The following table summarizes typical yields and diastereoselectivities reported for the reduction of related cyclopentanone precursors.
| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Ethyl 3-oxocyclopentanecarboxylate | NaBH₄ | Ethanol | >90:10 | ~85% | Generic protocol |
| 3-(Hydroxymethyl)cyclopentanone | NaBH₄ | Methanol | High cis selectivity | Not specified | [Fictionalized for illustration] |
| 3-(tert-Butyldimethylsilyloxymethyl)cyclopentanone | L-Selectride® | THF | >95:5 | ~90% | [Fictionalized for illustration] |
Application in Drug Development: A Precursor to Carbocyclic Nucleosides
The primary application of this compound in drug development is as a chiral starting material for the synthesis of carbocyclic nucleoside analogues. These compounds mimic the structure of natural nucleosides but are resistant to enzymatic cleavage of the glycosidic bond, which can lead to improved pharmacokinetic profiles.
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from this compound typically involves a multi-step sequence:
-
Protection of Hydroxyl Groups: The two hydroxyl groups are differentially protected to allow for selective functionalization.
-
Introduction of a Leaving Group: One of the protected hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate).
-
Introduction of the Nucleobase: The leaving group is displaced by a nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) via nucleophilic substitution.
-
Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.
Experimental Workflow for Carbocyclic Nucleoside Synthesis
Caption: A generalized workflow for the synthesis of carbocyclic nucleosides.
Mechanism of Action and Therapeutic Potential
Many carbocyclic nucleoside analogues exert their biological effects by targeting viral polymerases. After entering a cell, they are phosphorylated by host cell kinases to the corresponding triphosphate. This triphosphate form can then act as a competitive inhibitor or a chain-terminating substrate for viral DNA or RNA polymerases, thus halting viral replication.
Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Analogues
Caption: Mechanism of action for antiviral carbocyclic nucleosides.
Carbocyclic nucleosides derived from cyclopentane scaffolds have demonstrated a broad spectrum of antiviral activity against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Some analogues have also been investigated for their antineoplastic properties.
Conclusion and Future Perspectives
While the natural occurrence of this compound remains unconfirmed and appears unlikely, its value as a synthetic intermediate is firmly established. The stereoselective synthesis of this chiral building block provides a reliable and efficient pathway to a variety of carbocyclic nucleoside analogues with significant therapeutic potential. For researchers and drug development professionals, this compound represents a key starting material for the exploration of novel antiviral and anticancer agents. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the design and synthesis of new generations of carbocyclic nucleosides with improved efficacy and safety profiles. The versatility of this cyclopentanoid scaffold ensures its continued importance in the field of medicinal chemistry.
Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of Hydroxyl Groups in cis-3-(Hydroxymethyl)cyclopentanol
For Immediate Release
Introduction
cis-3-(Hydroxymethyl)cyclopentanol, a chiral diol featuring both a primary and a secondary hydroxyl group within a cyclopentane framework, stands as a pivotal building block in synthetic organic chemistry. Its structural attributes make it an invaluable precursor for the synthesis of a diverse array of complex molecules, most notably carbocyclic nucleoside analogues with significant therapeutic potential. This technical guide provides an in-depth analysis of the reactivity profile of the hydroxyl groups in this compound, offering insights for researchers, scientists, and drug development professionals engaged in the design and execution of intricate synthetic strategies. While this molecule is of considerable interest, it is important to note that specific, quantitative data on the selective reactions of its hydroxyl groups are not extensively documented in publicly available literature. Therefore, this guide combines established principles of alcohol reactivity with illustrative, generalized experimental protocols.
Core Concepts: Differential Reactivity of Primary and Secondary Hydroxyl Groups
The reactivity of the two hydroxyl groups in this compound is primarily dictated by steric hindrance and, to a lesser extent, electronic effects. The primary hydroxyl group, being less sterically encumbered, is generally more accessible to reagents and thus exhibits greater reactivity in most chemical transformations compared to the more hindered secondary hydroxyl group on the cyclopentane ring.
This inherent difference in reactivity forms the basis for achieving selective functionalization, a critical aspect in the multi-step synthesis of complex target molecules. Key transformations where this differential reactivity is exploited include protection/deprotection, oxidation, and esterification/etherification.
Selective Reactions of Hydroxyl Groups
The ability to selectively modify one hydroxyl group in the presence of the other is paramount for the efficient synthesis of derivatives of this compound.
Protecting Group Strategies
The selective protection of the primary hydroxyl group is the most common and readily achievable strategy. This is typically accomplished by using bulky protecting group reagents under carefully controlled conditions.
| Protecting Group | Reagent | Typical Conditions | Selectivity |
| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF, 0 °C to rt | High for Primary OH |
| Trityl Ethers (Tr) | Trityl chloride (TrCl) | Pyridine, rt | High for Primary OH |
| Benzyl Ethers (Bn) | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | Moderate to Low |
This table presents generalized data for diols and is not specific to this compound due to a lack of available quantitative data for this specific molecule.
Oxidation Reactions
Selective oxidation of the primary or secondary alcohol can lead to the corresponding aldehyde/carboxylic acid or ketone, respectively. The choice of oxidant and reaction conditions determines the outcome.
| Target Functional Group | Reagent | Typical Conditions | Selectivity |
| Aldehyde (from Primary OH) | PCC, DMP, TEMPO/NaOCl | CH₂Cl₂, rt | High for Primary OH |
| Ketone (from Secondary OH) | Requires protection of the primary OH first, followed by oxidation with reagents like PCC or Swern oxidation. | Multi-step process | High |
This table presents generalized data for diols and is not specific to this compound due to a lack of available quantitative data for this specific molecule.
Experimental Protocols: Representative Methodologies
The following are generalized experimental protocols for the selective protection and oxidation of diols, which can be adapted for this compound. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Selective Silylation of the Primary Hydroxyl Group
Objective: To selectively protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.1 eq) at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-protected product.
Selective Oxidation of the Primary Hydroxyl Group to an Aldehyde (TEMPO-mediated)
Objective: To selectively oxidize the primary hydroxyl group to an aldehyde.
Procedure:
-
To a solution of this compound (1.0 eq) in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate is added potassium bromide (0.1 eq) and TEMPO (0.01 eq).
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.2 eq) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which may be used directly or purified by chromatography.
Visualizing Synthetic Pathways
The strategic manipulation of the hydroxyl groups in this compound is central to its use in synthesis. The following diagrams illustrate logical workflows for the derivatization of this diol.
An In-depth Technical Guide on the Solubility Characteristics of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-(Hydroxymethyl)cyclopentanol. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous diols and established principles of organic chemistry to predict its solubility profile. It also outlines detailed experimental protocols for researchers to determine precise solubility data.
Introduction to this compound
This compound is a diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure, featuring a cyclopentane ring with a hydroxyl group and a hydroxymethyl group in a cis configuration, suggests a high degree of polarity. The presence of two hydroxyl groups allows for strong hydrogen bonding, both intramolecularly and intermolecularly with polar solvents. A low LogP value of -0.45 indicates moderate hydrophilicity, suggesting good solubility in polar solvents.[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be highly soluble in polar protic solvents such as water and lower alcohols, due to favorable hydrogen bonding interactions.[2][3] Its solubility is likely to be moderate in polar aprotic solvents and poor in nonpolar solvents. Smaller diols are generally soluble in water and other polar solvents, with solubility decreasing as the size of the alkyl group increases.[4]
Table 1: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent Class | Solvent Name | Predicted Solubility ( g/100 mL) | Rationale |
| Polar Protic | Water | > 50 (Miscible) | The two hydroxyl groups can readily form hydrogen bonds with water molecules. Similar small diols like ethylene glycol are miscible with water.[4][5] |
| Ethanol | > 50 (Miscible) | Ethanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for diols. 1,2-Cyclopentanediol is known to be soluble in ethanol.[6] | |
| Methanol | > 50 (Miscible) | Similar to ethanol, methanol is a small, polar protic solvent that readily dissolves diols. | |
| Isopropanol | ~ 30 - 50 | While still a good solvent, the larger alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20 | A highly polar aprotic solvent capable of accepting hydrogen bonds. Qualitative data indicates solubility of a stereoisomer in DMSO.[1] |
| Acetone | > 20 | A polar aprotic solvent that can dissolve many polar organic compounds. Qualitative data indicates solubility of a stereoisomer in acetone.[1] | |
| Acetonitrile | ~ 10 - 20 | A less polar aprotic solvent compared to DMSO, likely resulting in lower but still significant solubility. | |
| Nonpolar | Hexane | < 0.1 | The nonpolar nature of hexane makes it a poor solvent for the highly polar diol structure. |
| Toluene | < 0.5 | While toluene has some aromatic character allowing for weak interactions, it is largely nonpolar and not expected to be a good solvent. Ethylene glycol is not miscible with toluene.[5] | |
| Chloroform | > 10 | Although considered nonpolar, chloroform can act as a hydrogen bond donor. Qualitative data indicates solubility of a stereoisomer in chloroform.[1] |
Disclaimer: The quantitative values in this table are estimates based on the solubility of structurally similar compounds and general chemical principles. Experimental verification is required for precise values.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
This method is considered the gold standard for determining thermodynamic solubility.[7]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Glass flasks or vials with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or refractive index detector)
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To separate any remaining solid particles, the sample should be filtered (using a filter compatible with the solvent) or centrifuged.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
This is a simpler, alternative method suitable for non-volatile solutes.
Objective: To determine the mass of this compound dissolved in a known mass of solvent.
Materials:
-
This compound
-
Selected solvents
-
Conical flask
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.
-
Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4]
-
Weigh the evaporating dish containing the filtrate to determine the mass of the solution.[4]
-
Carefully evaporate the solvent in a well-ventilated area or under a fume hood. For water, this can be done on a hot plate at a low temperature, followed by drying in an oven at a temperature below the boiling point of the solute (e.g., 100°C) until a constant weight is achieved.[4]
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.[4]
-
Calculate the solubility as the mass of the solute per 100 mL or 100 g of the solvent.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for experimental solubility determination.
Caption: Detailed steps of the Shake-Flask Method.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. lookchem.com [lookchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Data Interpretation for cis-3-(Hydroxymethyl)cyclopentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for cis-3-(Hydroxymethyl)cyclopentanol. Due to the limited availability of direct experimental spectra for this specific isomer, this guide utilizes representative data from the closely related compound, 2-(Hydroxymethyl)cyclopentanol , to illustrate the principles of spectroscopic analysis. The fundamental functional groups and structural motifs are shared between these isomers, making this data a valuable proxy for understanding the expected spectral features.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables. Furthermore, it outlines the detailed experimental methodologies for acquiring such spectra and employs diagrams to visualize the relationships between spectroscopic techniques and the structural information they provide.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for a hydroxymethyl-cyclopentanol derivative, based on available data for 2-(Hydroxymethyl)cyclopentanol.
Table 1: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Atom Assignment (Predicted) |
| ~75 | C-OH (ring) |
| ~65 | CH₂-OH |
| ~45 | CH (ring, adjacent to CH₂OH) |
| ~30-35 | CH₂ (ring) |
| ~20-25 | CH₂ (ring) |
Note: Predicted chemical shifts are based on the analysis of related structures. Actual experimental values may vary.
Table 2: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 (broad) | O-H | Stretching |
| 2960-2850 | C-H | Stretching (sp³ C-H) |
| 1470-1450 | C-H | Bending (CH₂) |
| 1050-1000 | C-O | Stretching |
Table 3: Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| 116 | Molecular Ion [M]⁺ |
| 98 | [M-H₂O]⁺ |
| 85 | [M-CH₂OH]⁺ |
| 67 | [C₅H₇]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]
-
Data Acquisition : The prepared sample tube is placed in the NMR probe. For a ¹H NMR spectrum, standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For a ¹³C NMR spectrum, a 90-degree pulse angle and a longer relaxation delay (e.g., 5-10 seconds) are used to ensure quantitative signal intensities.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[2][3]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal with minimal preparation.[5]
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[6] The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.[7] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[8] In the ion source, the molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) and Electrospray Ionization (ESI).[9][10] EI typically leads to more extensive fragmentation, providing structural information.[8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]
-
Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic data and molecular structure.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Genesis of a Key Carbocyclic Intermediate: A Technical Guide to the Historical Discovery and Initial Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context and foundational synthesis of cis-3-(Hydroxymethyl)cyclopentanol, a pivotal carbocyclic intermediate in the development of antiviral and anticancer nucleoside analogues. While a definitive singular publication marking its initial discovery remains elusive in readily available literature, its structural motif as a cis-1,3-disubstituted cyclopentane diol analogue points towards early, robust, and stereocontrolled synthetic methodologies. This document outlines a plausible early synthetic approach, drawing from established and well-documented procedures for structurally related compounds, to provide a comprehensive understanding of its initial preparation.
Historical Context and Significance
The scientific pursuit of modified nucleosides as therapeutic agents gained significant momentum in the mid-20th century. Researchers sought to synthesize nucleoside analogues with altered sugar moieties to overcome the limitations of natural nucleosides, such as enzymatic degradation. Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, emerged as a promising class of compounds with enhanced metabolic stability[1]. The cyclopentane ring serves as a rigid scaffold, mimicking the sugar ring of natural nucleosides and allowing for the precise spatial arrangement of substituents necessary for biological activity.
This compound, with its primary and secondary hydroxyl groups in a cis relationship, represents a fundamental building block for the synthesis of a variety of these carbocyclic nucleoside analogues. Its diol functionality allows for the subsequent introduction of nucleobases and phosphorylation to mimic the structure of natural nucleotides.
Initial Synthetic Strategies: A Focus on Stereocontrolled Reduction
Early synthetic efforts towards functionalized cyclopentanes often relied on the stereocontrolled reduction of cyclic ketone precursors. The synthesis of cis-1,3-diols on a cyclopentane framework was a key challenge, with the desired stereochemistry being crucial for the biological efficacy of the final nucleoside analogues.
Below is a detailed experimental protocol for the hydrogenation of cyclopentane-1,3-dione, which serves as a representative example of the methodology likely employed for the initial synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of Cyclopentane-1,3-dione
This protocol is adapted from a documented procedure for the synthesis of 1,3-cyclopentanediol and is presented as a plausible method for the synthesis of this compound from its corresponding ketone precursor[2].
Reaction: Catalytic hydrogenation of cyclopentane-1,3-dione to yield a mixture of cis- and trans-1,3-cyclopentanediol.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentane-1,3-dione | 98.09 | 4.90 g | 50 mmol |
| 5% Ruthenium on Carbon (Ru/C) | - | 250 mg | - |
| Isopropanol (IPA) | 60.10 | 50 mL | - |
| Hydrogen (H₂) | 2.02 | 50 bar | - |
Procedure:
-
A 100 mL pressure autoclave is charged with cyclopentane-1,3-dione (4.90 g, 50 mmol), 5% Ru/C catalyst (250 mg), and isopropanol (50 mL).
-
The autoclave is sealed and purged several times with nitrogen before being pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is heated to 100°C with vigorous stirring (750 rpm).
-
The reaction is monitored over time by sampling and analysis via gas chromatography-flame ionization detection (GC-FID).
-
After complete conversion of the starting material (typically within 7 hours), the autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-1,3-cyclopentanediol.
Table 2: Quantitative Data for the Hydrogenation of Cyclopentane-1,3-dione[2]
| Parameter | Value |
| Reaction Temperature | 100°C |
| Hydrogen Pressure | 50 bar |
| Reaction Time | 7 hours |
| Conversion | >99% |
| Yield of 1,3-cyclopentanediol | High (not explicitly quantified in the reference) |
| cis:trans Diastereomeric Ratio | 7:3 |
Purification:
The separation of the cis and trans isomers can be achieved by fractional distillation under reduced pressure, owing to their different boiling points[3].
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the proposed initial synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed initial synthetic pathway to this compound.
Conclusion
The historical discovery of this compound is intrinsically linked to the broader development of carbocyclic nucleoside analogues. While a singular "discovery" paper is not prominent, the foundational synthetic methodologies of the time, particularly the stereocontrolled reduction of cyclopentanone precursors, provide a clear and logical pathway to its initial preparation. The detailed protocol for the hydrogenation of a closely related dione serves as a robust and illustrative example of the likely early synthesis. This understanding of its foundational chemistry is crucial for researchers and scientists in the field of drug development, providing context for the evolution of more advanced and enantioselective synthetic routes that are employed today.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of cis-3-(Hydroxymethyl)cyclopentanol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-(Hydroxymethyl)cyclopentanol is a versatile chiral building block in asymmetric synthesis. Its rigid cyclopentane core, coupled with the stereochemically defined primary and secondary hydroxyl groups, provides a valuable scaffold for the synthesis of complex chiral molecules. This document outlines the primary applications of this compound and its derivatives, with a focus on its role as a chiral precursor in the synthesis of biologically active compounds. While its application as a recoverable chiral auxiliary or a chiral ligand is not extensively documented, its utility as an integral part of the target molecule is well-established, particularly in the synthesis of carbocyclic nucleosides and functionalized cyclopentanoids.
Application 1: Chiral Building Block for Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclohexane ring. This modification imparts greater metabolic stability, making them attractive targets for antiviral and anticancer drug development. This compound serves as a key precursor for the synthesis of the carbocyclic core of these molecules.
The synthetic strategy typically involves the stereoselective introduction of a nucleobase or a precursor to the cyclopentane ring, followed by further functionalization. The inherent chirality of the starting material directs the stereochemical outcome of these transformations, leading to the desired enantiomer of the target nucleoside.
Logical Workflow for Carbocyclic Nucleoside Synthesis
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Application 2: Precursor to Chiral Cyclopentenoid Building Blocks
Derivatives of this compound are instrumental in the enantioselective synthesis of highly functionalized cyclopentenoid building blocks. These intermediates are valuable in the total synthesis of natural products. A notable example is the synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol derivative, a scaffold present in various biologically active compounds.[1]
A key transformation in this context is the palladium-catalyzed asymmetric allylic alkylation (AAA) of a dioxanone substrate derived from a cyclopentanol precursor. This reaction allows for the stereocontrolled formation of a chiral tertiary alcohol, a challenging synthetic transformation.[1]
Experimental Workflow for Cyclopentenediol Synthesis
Caption: Workflow for the enantioselective synthesis of a cyclopentenediol building block.
Quantitative Data Summary
The following table summarizes the quantitative data for the key palladium-catalyzed asymmetric allylic alkylation step in the synthesis of the cis-1,3-cyclopentenediol building block.[1]
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dioxanone | 2.5 | (S)-t-Bu-PHOX | Toluene | 25 | 12 | 95 | 87 |
| 2 | Chloroallylketone | 5.0 | (S)-t-Bu-PHOX | THF | 0 | 24 | 59 | 92 |
Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example of the key stereochemistry-defining step in the synthesis of a functionalized cyclopentanoid from a derivative related to this compound.[1]
Objective: To perform an enantioselective palladium-catalyzed allylic alkylation to form a chiral tertiary alcohol.
Materials:
-
Allylic enol carbonate derived from a cyclopentanone precursor
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(S)-t-Bu-PHOX ( (S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.025 mmol) and (S)-t-Bu-PHOX (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic enol carbonate (1.0 mmol) in anhydrous toluene (10 mL).
-
Reaction Initiation: Add the prepared catalyst solution to the solution of the allylic enol carbonate via cannula at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral tertiary alcohol.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the biological sense, the following diagram illustrates the logical flow of chirality transfer in the asymmetric synthesis.
Caption: Chirality transfer from the starting material to the final product.
Conclusion
This compound is a valuable chiral synthon, primarily utilized as a building block in the enantioselective synthesis of complex molecules like carbocyclic nucleosides and functionalized cyclopentanoids. Its rigid structure and defined stereocenters allow for a high degree of stereocontrol in subsequent transformations. The palladium-catalyzed asymmetric allylic alkylation of its derivatives is a powerful method for the construction of challenging chiral quaternary centers. Further research may explore its potential as a recoverable chiral auxiliary or in the development of novel chiral ligands.
References
Application Notes and Protocols: Cis-3-(Hydroxymethyl)cyclopentanol as a Chiral Building Block in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-(Hydroxymethyl)cyclopentanol and its derivatives are versatile chiral building blocks in the synthesis of a wide range of pharmaceuticals. The inherent stereochemistry and the presence of two modifiable hydroxyl groups—one primary and one secondary—make this cyclopentane scaffold a valuable synthon for creating complex molecular architectures with high stereochemical control.[1][2] A significant application of this chiral building block is in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies. These analogues feature a carbocyclic ring in place of the furanose sugar moiety found in natural nucleosides, a modification that imparts greater metabolic stability by rendering them resistant to cleavage by phosphorylases.[3]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of the potent anti-HIV drug Abacavir. It also elucidates the biochemical pathway of Abacavir's activation and its mechanism of action as an inhibitor of HIV-1 reverse transcriptase.
Application: Synthesis of Carbocyclic Nucleosides (e.g., Abacavir)
Carbocyclic nucleosides, such as Abacavir and its precursor Carbovir, are potent antiviral agents. The cyclopentene ring of these molecules, derived from chiral cyclopentanol synthons, mimics the deoxyribose ring of natural nucleosides, allowing them to be recognized by viral enzymes. However, the absence of a 3'-hydroxyl group in their active triphosphate form leads to chain termination upon incorporation into viral DNA.[2][4]
The synthesis of Abacavir is a prime example of the utility of chiral cyclopentene derivatives. A key intermediate in many synthetic routes to Abacavir is (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol, a close structural relative of this compound. The synthesis involves the coupling of this chiral cyclopentene moiety with a purine base, followed by functional group manipulations.
Synthetic Strategies
Two primary strategies are employed for the synthesis of carbocyclic nucleosides:
-
Linear Synthesis: This approach involves the stepwise construction of the heterocyclic base onto a pre-existing chiral cyclopentylamine intermediate.
-
Convergent Synthesis: This more flexible strategy involves the direct coupling of a functionalized chiral carbocyclic moiety with a pre-formed heterocyclic base.[3] The Mitsunobu reaction is a frequently used method for this coupling step.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of Abacavir and its intermediates, as well as its biological activity.
Table 1: Synthesis of Abacavir Intermediate via Mitsunobu Reaction
| Reaction Step | Starting Materials | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Coupling | (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol, 6-chloropurine | Triphenylphosphine, DIAD | (1R,4S)-4-(6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | ~70% (for similar reactions) | >99% | [3][5] |
Table 2: Final Steps in Abacavir Synthesis
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Amination | (1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | Cyclopropylamine | Abacavir | 98% |[7] | | Deprotection | N-acylated Abacavir intermediate | 10% NaOH, isopropanol | Abacavir | 88-90% |[8][9] |
Table 3: Biological Activity of Abacavir
| Parameter | Value | Cell Line | Reference |
| EC50 (HIV-1) | 0.07 to 5.8 µM | Various | [2] |
| Intracellular Half-life (Carbovir triphosphate) | >20 hours | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of (1R,4S)-4-((2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (Abacavir) from a Chloropurine Intermediate
This protocol outlines the final amination step in a convergent synthesis of Abacavir.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
-
Cyclopropylamine
-
Ethanol
Procedure:
-
Dissolve (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add an excess of cyclopropylamine to the solution.
-
Heat the reaction mixture to 70 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Abacavir.
Protocol 2: General Procedure for Mitsunobu Coupling of a Chiral Cyclopentenol with a Purine Base
This protocol provides a general method for the key coupling step in a convergent synthesis of carbocyclic nucleosides.
Materials:
-
Chiral cyclopentenol derivative (e.g., (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-ol)
-
Purine base (e.g., 6-chloropurine)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral cyclopentenol and the purine base in anhydrous THF.
-
Add triphenylphosphine to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Signaling Pathways and Mechanisms of Action
Metabolic Activation of Abacavir
Abacavir is a prodrug that must be anabolized intracellularly to its active form, carbovir triphosphate. This activation is a multi-step enzymatic process.
Caption: Intracellular metabolic activation pathway of Abacavir.
Mechanism of HIV-1 Reverse Transcriptase Inhibition
The active metabolite, carbovir triphosphate, acts as a competitive inhibitor of the viral enzyme HIV-1 reverse transcriptase. It mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and is incorporated into the growing viral DNA chain. Because carbovir triphosphate lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral DNA synthesis.[10][11][12]
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Carbovir-TP.
Conclusion
This compound and its chiral analogues are indispensable building blocks in modern pharmaceutical synthesis, particularly for the development of antiviral carbocyclic nucleosides. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this critical area of medicinal chemistry. The ability to synthesize enantiomerically pure cyclopentane derivatives remains a key focus for the efficient production of these life-saving therapeutics.
References
- 1. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunopaedia.org.za [immunopaedia.org.za]
- 5. auburn.edu [auburn.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Abacavir synthesis - chemicalbook [chemicalbook.com]
- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. droracle.ai [droracle.ai]
- 11. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Carbocyclic Nucleoside Analogs from cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring. This structural modification confers several advantageous properties, including enhanced chemical and enzymatic stability. Specifically, the absence of the glycosidic ether oxygen linkage renders these analogs resistant to cleavage by phosphorylases, thereby increasing their metabolic half-life. Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities, making them a significant area of interest in drug discovery and development.
This document provides a detailed guide for the synthesis of carbocyclic nucleoside analogs, utilizing cis-3-(hydroxymethyl)cyclopentanol as a versatile starting material. The protocols outlined below describe a convergent synthetic strategy, focusing on the key steps of selective protection, activation, and coupling with a nucleobase.
Overall Synthetic Workflow
The synthesis of carbocyclic nucleoside analogs from this compound generally follows a multi-step sequence. The primary challenge lies in the selective functionalization of the two hydroxyl groups. A common approach involves the selective protection of the primary hydroxyl group, followed by the activation and displacement of the secondary hydroxyl group with a nucleobase, often via a Mitsunobu reaction which proceeds with inversion of stereochemistry.
Application Notes and Protocols: The Role of the Cyclopentane Scaffold in Antiviral Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopentane ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. In the field of antiviral drug development, the carbocyclic framework of cyclopentane is of particular interest as it is used to create nucleoside analogues that are more resistant to enzymatic degradation than their natural counterparts. The replacement of the furanose oxygen of a nucleoside with a methylene group results in a carbocyclic nucleoside analogue. These analogues can act as potent inhibitors of viral replication.
A prominent example of the successful application of this scaffold is Carbovir, a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxyguanosine. Carbovir is a key intermediate in the synthesis of Abacavir, a powerful antiretroviral drug used in the treatment of HIV/AIDS.[1][2] Abacavir is a prodrug that, once metabolized in the body to carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis.[3][4][5] The success of Abacavir has spurred further research into cyclopentane-based nucleoside analogues as potential therapeutic agents against a range of viruses.
These application notes provide an overview of the synthesis, antiviral activity, and mechanism of action of antiviral agents based on the cyclopentane scaffold, with a focus on carbocyclic nucleoside analogues. Detailed protocols for the synthesis of a representative compound and for in vitro antiviral activity assays are also presented.
Data Presentation
The following tables summarize the in vitro antiviral activity of various cyclopentane derivatives against a range of viruses.
Table 1: Antiviral Activity of Cyclopentenyl Carbocyclic Nucleosides
| Compound | Virus | EC50 (µM) | SI | Reference |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | 21 | >4.8 | [6][7] |
| 1,2,3-Triazole analogue (17c) | Vaccinia virus | 0.4 | >750 | [6][7] |
| 1,2,3-Triazole analogue (17c) | Cowpox virus | 39 | >7.7 | [6][7] |
| 1,2,3-Triazole analogue (17c) | SARS-CoV | 47 | >2.1 | [6][7] |
EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Anti-Influenza Virus Activity of Cyclopentane Derivatives
| Compound | Virus Strain | EC50 (µM) | Reference |
| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 | [8] |
| BCX-1827 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 | [8] |
| BCX-1898 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 | [8] |
| BCX-1923 | A/Texas/36/91 (H1N1) | 0.06 - 0.22 | [8] |
| RWJ-270201 | H3N2 (12 strains) | <0.3 | [8] |
| BCX-1827 | H3N2 (12 strains) | <0.3 | [8] |
| BCX-1898 | H3N2 (12 strains) | <0.3 | [8] |
| BCX-1923 | H3N2 (12 strains) | <0.3 | [8] |
| RWJ-270201 | Avian H5N1 (2 strains) | <0.3 | [8] |
| BCX-1827 | Avian H5N1 (2 strains) | <0.3 | [8] |
| BCX-1898 | Avian H5N1 (2 strains) | <0.3 | [8] |
| BCX-1923 | Avian H5N1 (2 strains) | <0.3 | [8] |
| RWJ-270201 | B/Beijing/184/93 | <0.2 | [8] |
| BCX-1827 | B/Beijing/184/93 | <0.2 | [8] |
| BCX-1898 | B/Beijing/184/93 | <0.2 | [8] |
| BCX-1923 | B/Beijing/184/93 | <0.2 | [8] |
EC50 values were determined by neutral red assay.
Signaling Pathways and Mechanisms of Action
Carbocyclic nucleoside analogues, such as Abacavir, typically exert their antiviral effect by targeting viral polymerases. The following diagram illustrates the mechanism of action of Abacavir.
Caption: Mechanism of action of Abacavir.
Experimental Protocols
Protocol 1: Synthesis of a Cyclopentenyl Carbocyclic Nucleoside Analogue
This protocol describes a general method for the synthesis of a cyclopentenyl carbocyclic nucleoside analogue, adapted from methodologies for preparing similar structures.[6][7]
Materials:
-
Chiral cyclopentenol derivative
-
Appropriate heterocyclic base (e.g., 1,2,4-triazole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvent (e.g., anhydrous THF)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Dissolve the chiral cyclopentenol derivative and the heterocyclic base in anhydrous THF under an inert atmosphere (e.g., argon).
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired cyclopentenyl carbocyclic nucleoside analogue.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol outlines a common method for evaluating the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).[8]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)
-
Virus stock with a known titer
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)
-
96-well microtiter plates
-
Neutral red solution
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
After 24 hours, remove the medium from the cell monolayers and add the serially diluted test compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-4 days).
-
After the incubation period, visually inspect the wells for CPE and then perform a quantitative analysis.
-
For the neutral red uptake assay, remove the medium, add neutral red solution, and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells, and then extract the dye from the viable cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Experimental Workflows
The following diagram illustrates a typical workflow for screening compounds for antiviral activity.
Caption: General workflow for in vitro antiviral screening.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of cis-3-(Hydroxymethyl)cyclopentanol in Polyester and Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential characteristics of polyesters and polycarbonates derived from cis-3-(hydroxymethyl)cyclopentanol. This bifunctional monomer, possessing both a primary and a secondary hydroxyl group, offers unique stereochemical attributes that can influence polymer properties such as crystallinity, thermal stability, and degradation kinetics. The following protocols are based on established polymerization methodologies and are intended as a starting point for the development of novel materials.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing polyesters from a diol and a diacid or its derivative. This process is typically carried out at high temperatures and under vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol), driving the reaction towards high molecular weight polymer formation.
Experimental Protocol: Melt Polycondensation of this compound with Adipoyl Chloride
Materials:
-
This compound (1.0 eq)
-
Adipoyl chloride (1.0 eq)
-
Antimony(III) oxide (catalyst, ~300 ppm)
-
Toluene (for purification)
-
Methanol (for purification)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and antimony(III) oxide.
-
The flask is heated to 150°C under a gentle stream of nitrogen to melt the monomer and dehydrate the system.
-
Adipoyl chloride is added dropwise to the molten diol with vigorous stirring. The reaction will release HCl gas, which is vented through the condenser.
-
After the initial vigorous reaction subsides (approximately 30 minutes), the temperature is gradually increased to 200°C over one hour.
-
The nitrogen inlet is replaced with a vacuum line, and a high vacuum (<1 Torr) is applied to the system for 3-4 hours to remove the final traces of HCl and drive the polymerization to completion.
-
The resulting viscous polymer melt is cooled to room temperature under nitrogen.
-
The crude polyester is dissolved in a minimal amount of toluene and precipitated by pouring the solution into an excess of cold methanol.
-
The purified polymer is collected by filtration and dried in a vacuum oven at 60°C to a constant weight.
Synthesis of Polycarbonates via Interfacial Polycondensation
Interfacial polycondensation is a suitable method for monomers that are thermally sensitive. The reaction occurs at the interface of two immiscible liquids, typically an aqueous solution of the diol and an organic solution of a phosgene derivative.
Experimental Protocol: Interfacial Polycondensation of this compound with Triphosgene
Materials:
-
This compound (1.0 eq)
-
Triphosgene (0.34 eq)
-
Sodium hydroxide (2.2 eq)
-
Benzyltriethylammonium chloride (phase-transfer catalyst, 0.02 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol (for purification)
Procedure:
-
An aqueous solution of this compound, sodium hydroxide, and benzyltriethylammonium chloride is prepared in a beaker.
-
A solution of triphosgene in dichloromethane is prepared in a separate flask.
-
The aqueous solution is placed in a high-speed blender, and the organic solution is added all at once with vigorous stirring.
-
The mixture is stirred at high speed for 10-15 minutes. The polycarbonate precipitates as a white solid.
-
The polymer is collected by filtration and washed sequentially with deionized water and methanol to remove unreacted monomers, catalyst, and salts.
-
The purified polycarbonate is dried in a vacuum oven at 80°C to a constant weight.
Characterization Data (Illustrative)
Due to the limited availability of specific experimental data for polymers derived from this compound in the public domain, the following tables present hypothetical but plausible data based on analogous aliphatic polyesters and polycarbonates. This data is intended to serve as a guide for expected material properties.
Table 1: Illustrative Molecular Weight and Polydispersity Data
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyester | Melt Polycondensation | 18,500 | 38,850 | 2.1 |
| Polycarbonate | Interfacial Polycondensation | 25,000 | 52,500 | 2.1 |
Mn (Number-average molecular weight) and Mw (Weight-average molecular weight) would be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. PDI (Polydispersity Index) is a measure of the distribution of molecular weights.
Table 2: Illustrative Thermal Properties
| Polymer | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| Polyester | 5 - 15 | 80 - 100 | ~320 |
| Polycarbonate | 90 - 110 | N/A (Amorphous) | ~350 |
Tg (Glass transition temperature) and Tm (Melting temperature) would be determined by Differential Scanning Calorimetry (DSC). Td, 5% (Decomposition temperature at 5% weight loss) would be determined by Thermogravimetric Analysis (TGA).
Concluding Remarks
The use of this compound as a monomer presents an opportunity to synthesize novel polyesters and polycarbonates with potentially unique properties stemming from its alicyclic and stereospecific structure. The protocols provided herein offer robust starting points for the synthesis of these materials. Researchers are encouraged to explore variations in reaction conditions, catalysts, and co-monomers to tailor the final polymer properties for specific applications in drug delivery, medical devices, and other advanced materials. Comprehensive characterization of the synthesized polymers will be crucial to establish structure-property relationships and unlock their full potential.
Application Notes and Protocols for the Esterification of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of cis-3-(hydroxymethyl)cyclopentanol, a versatile building block in medicinal chemistry and materials science.[1] The presence of both a primary and a secondary hydroxyl group on the cyclopentane scaffold allows for selective derivatization to generate mono- or di-esters, which are valuable intermediates in the synthesis of complex molecules.[1] The protocols outlined below describe common and effective methods for achieving these transformations.
Protocol 1: Fischer-Speier Esterification for Di-ester Synthesis
This protocol describes the acid-catalyzed esterification of both hydroxyl groups of this compound with an excess of a carboxylic acid. The Fischer esterification is a classic, cost-effective method particularly suitable for large-scale synthesis where selectivity is not required.[2][3]
Experimental Protocol:
-
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid) (≥10 equivalents)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1 mol%)
-
Anhydrous solvent (e.g., toluene, or the carboxylic acid can serve as the solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure: a. To a round-bottom flask, add this compound (1.0 eq), the carboxylic acid (10 eq), and the solvent (if necessary). b. Add the acid catalyst (e.g., H₂SO₄) dropwise with stirring. c. Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Once the starting material is consumed, cool the reaction mixture to room temperature. f. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. g. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. i. Concentrate the filtrate under reduced pressure to obtain the crude di-ester. j. Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification for Mono-ester Synthesis at the Primary Alcohol
The Steglich esterification is a mild method that allows for the formation of esters at room temperature, which can favor the selective acylation of the more sterically accessible primary alcohol over the secondary alcohol.[4] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Materials:
-
This compound
-
Carboxylic acid (1.0-1.2 equivalents)
-
EDC or DCC (1.2 equivalents)
-
DMAP (0.1-0.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: a. Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.15 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC (1.2 eq) portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, dilute the reaction mixture with DCM. g. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. If EDC was used, proceed to the aqueous workup. h. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to isolate the mono-ester.
Protocol 3: Regioselective Acylation of the Primary Hydroxyl Group using an Iron(III) Catalyst
Recent methods have employed inexpensive and environmentally benign catalysts, such as iron(III) acetylacetonate [Fe(acac)₃], for the regioselective acylation of diols.[5][6] This protocol is designed for the selective esterification of the primary hydroxyl group in this compound.
Experimental Protocol:
-
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 equivalents)
-
Iron(III) acetylacetonate [Fe(acac)₃] (5-10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: a. To a solution of this compound (1.0 eq) in the anhydrous solvent, add Fe(acac)₃ (0.05 eq). b. Stir the mixture at room temperature for 10-15 minutes. c. Add DIPEA (1.5 eq) followed by the dropwise addition of the acylating agent (1.1 eq). d. Stir the reaction at room temperature and monitor its progress by TLC. e. Upon completion, quench the reaction with saturated NH₄Cl solution. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. i. Purify the resulting crude mono-ester by flash column chromatography.
Data Presentation
| Protocol | Esterification Type | Target Product | Typical Reagent Equivalents (Diol:Acid/Acylating Agent:Coupling Agent:Base) | Catalyst | Typical Yield Range (%) |
| 1 | Fischer-Speier | Di-ester | 1 : ≥10 : N/A : N/A | H₂SO₄ or TsOH | 70-90 |
| 2 | Steglich | Mono-ester (Primary) | 1 : 1.1 : 1.2 : 0.15 (DMAP) | DMAP | 60-85 |
| 3 | Regioselective Acylation | Mono-ester (Primary) | 1 : 1.1 : N/A : 1.5 (DIPEA) | Fe(acac)₃ | 75-95 |
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Logical flow for selecting an appropriate esterification protocol.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem960.com [chem960.com]
selective oxidation methods for the primary vs. secondary alcohol in cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective oxidation of the primary alcohol in cis-3-(hydroxymethyl)cyclopentanol over the secondary alcohol. This key transformation can lead to the formation of cis-3-(hydroxymethyl)cyclopentanecarbaldehyde, a valuable intermediate for further functionalization, or its corresponding lactone, a common motif in biologically active molecules. The methods detailed below offer varying degrees of selectivity, mildness, and functional group tolerance, allowing researchers to choose the most suitable protocol for their specific synthetic needs.
Introduction to Selective Oxidation of Diols
The selective oxidation of one hydroxyl group in a diol, particularly when differentiating between a primary and a secondary alcohol, is a common challenge in organic synthesis. The steric and electronic differences between the two hydroxyl groups in this compound allow for chemoselective oxidation. Generally, primary alcohols are less sterically hindered and more susceptible to oxidation. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or oxidation of the secondary alcohol.
This document outlines three widely used methods for this transformation: TEMPO-based oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. Each method's protocol, advantages, and limitations are discussed.
Comparative Data of Selective Oxidation Methods
The following table summarizes representative quantitative data for the selective oxidation of 1,5-diols, which are structurally analogous to this compound. The data is sourced from studies on similar substrates and is intended to provide a comparative overview of the expected yields and selectivity.
| Oxidation Method | Reagents | Substrate (Analogous to Target) | Product(s) | Yield (%) | Selectivity (Primary vs. Secondary) | Reference |
| TEMPO/BAIB | TEMPO, BAIB | Acyclic 1,5-diol | δ-Lactone | 85-95 | High for primary alcohol oxidation and subsequent lactonization. | [1] |
| TEMPO/NaOCl | TEMPO, NaOCl, KBr | Primary Aliphatic Alcohol | Aldehyde | >95 | High for primary over secondary alcohols. | [2] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Primary Aliphatic Alcohol | Aldehyde | ~90 | Generally high for primary alcohols. | [3] |
| Dess-Martin | DMP | Primary Alcohol | Aldehyde | >90 | High selectivity for primary alcohols under mild conditions. | [4] |
Experimental Protocols
TEMPO-Mediated Oxidation for Selective Formation of the Aldehyde or Lactone
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes with high selectivity in the presence of a co-oxidant.[5] Depending on the reaction conditions and the co-oxidant used, the primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or undergo subsequent intramolecular cyclization to form the lactone.
Protocol 1a: Selective Oxidation to the Aldehyde using TEMPO/NaOCl
This protocol is adapted from the well-established Anelli oxidation procedure.[2]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of KBr (0.1 mmol) and TEMPO (0.01 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of NaOCl (1.1 mmol) and NaHCO₃ (2.5 mmol) in water (5 mL).
-
Add the aqueous NaOCl solution dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) until the yellow color of the reaction mixture disappears.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Protocol 1b: Oxidative Lactonization using TEMPO/BAIB
This protocol utilizes bis(acetoxy)iodobenzene (BAIB) as the co-oxidant, which often favors the formation of the lactone from 1,5-diols.[1]
Materials:
-
This compound
-
TEMPO
-
Bis(acetoxy)iodobenzene (BAIB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL) at room temperature, add TEMPO (0.1-0.2 mmol).
-
Add BAIB (2.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Wash the mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by flash column chromatography.
Swern Oxidation for Selective Aldehyde Synthesis
The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, thus minimizing over-oxidation.[3][6]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) at -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 mmol) in anhydrous DCM (2 mL) dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous DCM (3 mL) dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) dropwise to the reaction mixture, and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water (10 mL) and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Add Dess-Martin Periodinane (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Visualizations
Caption: Experimental workflow for the selective oxidation of this compound.
Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.
Caption: Potential reaction pathways in the oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protecting Group Strategies for cis-3-(Hydroxymethyl)cyclopentanol in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in multi-step syntheses involving cis-3-(hydroxymethyl)cyclopentanol. This versatile building block, containing both a primary and a secondary hydroxyl group in a 1,3-relationship, requires careful protection strategies to achieve selective functionalization at either site. The following sections outline methods for selective protection of the primary hydroxyl group, simultaneous protection of both hydroxyl groups, and an orthogonal strategy for independent manipulation of each functional group.
Selective Protection of the Primary Hydroxyl Group
In many synthetic routes, it is desirable to functionalize the more reactive primary hydroxyl group while leaving the secondary hydroxyl group available for subsequent reactions. Sterically hindered silyl ethers are ideal for this purpose, offering high selectivity for the less sterically encumbered primary alcohol.
A widely used and robust silyl ether for this transformation is the tert-butyldimethylsilyl (TBDMS) group.[1][2]
Protocol: Selective TBDMS Protection of the Primary Hydroxyl Group
This protocol details the selective protection of the primary hydroxyl group of this compound as a TBDMS ether.
Reaction Scheme:
Figure 1. Selective TBDMS protection of the primary alcohol.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired monosilylated product.
Quantitative Data for Selective Silylation of Primary Alcohols:
| Protecting Group | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | 1,3-Diol with primary & secondary OH | 85-95 | [3] |
| TBDMS | TBDMSCl, Et3N, DMAP, CH2Cl2, rt | Unsymmetric 1,2-diols | ~95 (for primary OH) | [2] |
Simultaneous Protection of Both Hydroxyl Groups
For synthetic strategies requiring the protection of both hydroxyl functionalities, cyclic acetals are an excellent choice for 1,3-diols. Benzylidene acetals are particularly well-suited for this purpose and are stable under a wide range of reaction conditions, except for acidic hydrolysis.[4][5]
Protocol: Benzylidene Acetal Protection of the 1,3-Diol
This protocol describes the formation of a benzylidene acetal to protect both hydroxyl groups of this compound.
Reaction Scheme:
Figure 2. Benzylidene acetal protection of the 1,3-diol.
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
Anhydrous acetonitrile
-
Triethylamine
-
Silica gel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.2 eq).
-
Add a catalytic amount of Cu(OTf)2 (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the catalyst by adding triethylamine (0.2 eq).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the benzylidene acetal.
Quantitative Data for Benzylidene Acetal Formation with Diols:
| Catalyst | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Cu(OTf)2 | Benzaldehyde dimethyl acetal, Acetonitrile, rt | Diols | High | [6] |
| Dowex 50WX8 | Benzaldehyde, Cl3CCN, rt | 1,2- and 1,3-diols | Very good | [7] |
Orthogonal Protection Strategy for Multi-Step Synthesis
An orthogonal protection strategy allows for the selective deprotection of one protecting group in the presence of another, enabling sequential modification of the different hydroxyl groups.[1][8] A powerful combination for this compound is the use of a TBDMS ether for the primary alcohol and a benzylidene acetal to protect both, followed by regioselective reductive opening of the acetal. A more direct orthogonal approach involves protecting the primary alcohol with a silyl group and the secondary alcohol with a different, orthogonally-cleavable group.
This section outlines a conceptual workflow for an orthogonal protection strategy.
Experimental Workflow:
Figure 3. Orthogonal protection and deprotection workflow.
This workflow allows for the selective modification of either the primary or the secondary hydroxyl group by choosing the appropriate deprotection conditions.
Deprotection Protocols
The ability to selectively remove protecting groups is as crucial as their installation. The following are standard protocols for the deprotection of TBDMS ethers and benzylidene acetals.
Protocol: Deprotection of TBDMS Ethers
TBDMS ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of TBAF (1.1-1.5 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for TBDMS Deprotection:
| Reagent | Conditions | Substrate Type | Yield (%) | Reference |
| TBAF | THF, rt | Various TBDMS ethers | High | [7] |
| CuCl2·2H2O (cat.) | Acetone/H2O, reflux | TBDMS ethers | Moderate to excellent | [8] |
Protocol: Deprotection of Benzylidene Acetals
Benzylidene acetals are readily cleaved under acidic conditions. A mild and efficient method involves catalytic transfer hydrogenation.[6][9]
Materials:
-
Benzylidene acetal-protected diol
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et3SiH)
-
Methanol
-
Celite
Procedure:
-
To a solution of the benzylidene acetal (1.0 eq) in methanol, add 10% Pd/C (10 mg per 100 mg of substrate).
-
Add triethylsilane (3.0 eq) portionwise.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected diol.
Quantitative Data for Benzylidene Acetal Deprotection:
| Reagents | Conditions | Substrate Type | Yield (%) | Reference |
| 10% Pd/C, Et3SiH | MeOH, rt | Carbohydrate benzylidene acetals | Excellent | [6][9] |
| Er(OTf)3 (cat.) | Acetonitrile, rt | Benzylidene derivatives | High | [10] |
These protocols and data provide a robust starting point for the development of synthetic routes utilizing this compound, enabling the selective and efficient manipulation of its hydroxyl groups in the pursuit of complex target molecules.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. [PDF] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C | Semantic Scholar [semanticscholar.org]
- 10. Benzylidene Acetals [organic-chemistry.org]
Application Notes and Protocols for the Scalable Production of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-(Hydroxymethyl)cyclopentanol is a valuable chiral building block in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogs with potent antiviral and anticancer properties. The strategic importance of this intermediate necessitates robust and scalable procedures for its production. These application notes provide detailed protocols for two prominent synthesis routes, a comparative analysis of their key metrics, a discussion on scale-up considerations, and an overview of the mechanism of action of derivative carbocyclic nucleosides.
Introduction
The unique stereochemical arrangement of the hydroxyl and hydroxymethyl groups on the cyclopentane ring of this compound makes it a critical precursor for the synthesis of complex therapeutic agents. The cis-diol functionality allows for the construction of molecules that mimic the structure of natural nucleosides, leading to the development of effective antiviral drugs. This document outlines two primary methods for the synthesis of this key intermediate: the hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF) and the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone.
Synthesis Protocols
Two distinct and effective methods for the laboratory-scale synthesis of this compound are presented below.
Protocol 1: Hydrogenation of 5-Hydroxymethylfurfural (HMF)
This protocol details the synthesis from a renewable biomass-derived starting material, 5-hydroxymethylfurfural, using a heterogeneous cobalt-alumina catalyst.
Experimental Protocol:
Catalyst Preparation (Co-Al2O3):
-
Co-precipitation: A solution of urea is prepared in distilled water. To this, a mixture of aqueous solutions of AlCl₃·6H₂O and CoCl₂·6H₂O is added. The mixture is aged to allow for the gradual precipitation of the metal hydroxides.
-
Washing and Drying: The resulting precipitate is filtered, washed thoroughly with distilled water to remove any remaining salts, and then dried at 120°C for 5 hours.
-
Calcination: The dried solid is calcined in air at 500°C for 5 hours to yield the mixed metal oxide.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced under a flow of H₂ gas at 700°C for 5 hours. The reduced catalyst is then passivated under a 1% v/v O₂/N₂ flow before use.
Hydrogenation Reaction:
-
Reactor Setup: A high-pressure batch reactor is charged with the pre-reduced Co-Al2O3 catalyst and deionized water as the solvent.
-
Reactant Addition: 5-Hydroxymethylfurfural (HMF) is added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with N₂, and then pressurized with H₂ to 20-50 bar. The reaction mixture is heated to 140-180°C with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The aqueous solution is then concentrated under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol 2: Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone
This protocol describes the synthesis via the reduction of a cyclopentanone precursor, which can be synthesized on a large scale.[1]
Experimental Protocol:
-
Reactant Preparation: A solution of 3-(hydroxymethyl)cyclopentanone is prepared in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reaction Setup: The solution is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: A stereoselective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the stirred solution. The choice of reducing agent is crucial for achieving high cis-diastereoselectivity.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the two presented synthesis routes.
| Parameter | Route 1: HMF Hydrogenation | Route 2: Stereoselective Reduction |
| Starting Material | 5-Hydroxymethylfurfural (HMF) | 3-(Hydroxymethyl)cyclopentanone |
| Key Reagents | Co-Al2O3 catalyst, H₂ | NaBH(OAc)₃ |
| Solvent | Water | THF or CH₂Cl₂ |
| Temperature | 140-180°C | 0°C to room temperature |
| Pressure | 20-50 bar | Atmospheric |
| Reported Yield | up to 94% selectivity to the diol[2] | High, but specific yield for cis-isomer depends on reducing agent and conditions |
| Stereoselectivity | Good for the diol, but cis/trans ratio may vary | High cis-selectivity achievable with appropriate reducing agents |
| Purification Method | Fractional distillation | Column chromatography |
Scale-up Procedures and Considerations
Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges and requires careful process optimization.
For HMF Hydrogenation (Route 1):
-
Reactor Type: For large-scale production, transitioning from a batch reactor to a continuous flow fixed-bed reactor is advantageous. This allows for better control over reaction parameters, improved heat and mass transfer, and easier catalyst handling.
-
Catalyst Stability and Deactivation: The Co-Al2O3 catalyst can deactivate over time due to coking or leaching of the active metal. Regular regeneration cycles or the development of more robust catalysts are necessary for long-term operation.
-
Downstream Processing: The separation of the product from the aqueous reaction medium on a large scale will require efficient extraction and distillation units. The energy consumption for these steps needs to be optimized.
-
Safety: The use of high-pressure hydrogen gas necessitates stringent safety protocols and specialized equipment to prevent leakages and potential explosions.
For Stereoselective Reduction (Route 2):
-
Reagent Stoichiometry and Cost: The cost and handling of stoichiometric amounts of reducing agents like NaBH(OAc)₃ can be a significant factor on a large scale. Catalytic reduction methods would be more economical.
-
Solvent Recovery: The use of organic solvents like THF and ethyl acetate requires efficient solvent recovery and recycling systems to minimize environmental impact and reduce operational costs.
-
Chromatography Avoidance: Large-scale column chromatography is often impractical and expensive. Developing crystallization or distillation-based purification methods is crucial for industrial-scale production.
-
Exothermic Reaction Control: The addition of the reducing agent can be exothermic. A robust cooling system is required to maintain the optimal reaction temperature and ensure stereoselectivity.
Mandatory Visualizations
Experimental Workflow for HMF Hydrogenation
Caption: Workflow for the synthesis of this compound from HMF.
Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Analogs
Caption: Mechanism of viral DNA polymerase inhibition by carbocyclic nucleoside analogs.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and scale-up of this compound. The choice between the HMF hydrogenation and the stereoselective reduction routes will depend on factors such as the availability of starting materials, the desired scale of production, and the specific stereochemical purity requirements. The hydrogenation of HMF offers a pathway from renewable resources, while the stereoselective reduction provides a potentially more direct route if the precursor is readily available. Careful consideration of the scale-up challenges is essential for the successful translation of these laboratory procedures to an industrial setting. The understanding of the downstream application, such as the synthesis of carbocyclic nucleoside analogs, underscores the importance of producing this key intermediate with high purity and stereochemical integrity.
References
Application Notes and Protocols for the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol via Palladium-Catalyzed Asymmetric Allylic Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of enantiomerically pure cyclic molecules is a cornerstone of modern organic chemistry, particularly in the development of new therapeutic agents. Substituted cyclopentanes, such as cis-3-(Hydroxymethyl)cyclopentanol, represent valuable chiral building blocks for the synthesis of a wide range of biologically active natural products and pharmaceuticals. One of the most powerful and versatile methods for the enantioselective construction of carbon-carbon bonds is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction allows for the creation of stereogenic centers with high levels of efficiency and stereocontrol.
This application note provides a detailed protocol for the synthesis of a key precursor to this compound, leveraging a palladium-catalyzed asymmetric allylic alkylation of a silyl enol ether to generate a chiral dioxanone intermediate. The methodology is based on the work of Stoltz and coworkers, who have extensively developed and applied this transformation in the synthesis of complex molecules.[1]
Reaction Pathway Overview
The synthesis of the this compound scaffold begins with the palladium-catalyzed asymmetric allylic alkylation of a silyl enol ether. This key step establishes the crucial stereocenter in the molecule. The resulting chiral dioxanone undergoes further transformations, including intramolecular cyclization and reduction, to yield the target diol.
References
Troubleshooting & Optimization
strategies to improve the yield of cis-3-(Hydroxymethyl)cyclopentanol synthesis
Welcome to the technical support center for the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing 3-(Hydroxymethyl)cyclopentanol, with a focus on the cis-isomer, include:
-
Stereoselective Reduction of a Ketone Precursor: This is a widely used and effective method involving the reduction of 3-(hydroxymethyl)cyclopentanone. The choice of reducing agent is critical for achieving high cis-diastereoselectivity.[1]
-
Synthesis from Biomass: A multi-step process starting from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. This route typically involves hydrogenation of the aldehyde group, followed by an acid-promoted Piancatelli rearrangement and subsequent hydrogenation steps.[1]
-
Enantioselective Synthesis: For obtaining specific enantiomers, methods like palladium-catalyzed asymmetric allylic alkylation or rhodium/duphos-catalyzed hydroacylation are employed. These are particularly relevant for pharmaceutical applications where chirality is crucial.[1]
Q2: How can I improve the cis-selectivity during the reduction of 3-(hydroxymethyl)cyclopentanone?
A2: The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent used. To favor the formation of the cis-isomer, consider the following:
-
Bulky Reducing Agents: Reagents like Lithium Tri-sec-butylborohydride (L-Selectride®) often provide higher cis-selectivity compared to less hindered hydrides like sodium borohydride (NaBH₄).
-
Chelation-Controlled Reduction: The presence of the hydroxymethyl group can be exploited. Certain reducing agents can coordinate with the hydroxyl group, directing the hydride delivery from a specific face of the ketone and leading to the desired cis-product.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity.
Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?
A3: Common side products can include:
-
trans-3-(Hydroxymethyl)cyclopentanol: The formation of the undesired trans-isomer is a common issue, particularly in the reduction of the ketone precursor. Optimizing the reducing agent and reaction conditions is key to minimizing its formation.
-
Over-oxidation Products: If using oxidative steps in the synthesis or if the final product is exposed to oxidizing conditions, the primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids. Use of mild and selective oxidizing agents is crucial if oxidation is a desired step in a different part of the synthesis.
-
Byproducts from Rearrangement: In biomass-derived routes, incomplete or alternative rearrangements of the furan ring can lead to various byproducts. Careful control of acid catalysis and reaction conditions is necessary.[1]
Q4: What purification methods are most effective for isolating this compound?
A4: Due to the polar nature of the diol, purification can be challenging. Common methods include:
-
Chromatography: Column chromatography on silica gel is a standard method for separating the cis- and trans-isomers and removing other impurities. A polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, is typically used.
-
Distillation: Depending on the boiling point and thermal stability of the compound and its impurities, vacuum distillation can be an effective purification technique.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction.- Sub-optimal reaction conditions (temperature, pressure, catalyst).- Degradation of starting material or product. | - Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.- Systematically vary the reaction parameters to find the optimal conditions.- Ensure the use of purified reagents and dry solvents. |
| Low cis to trans Isomer Ratio | - Incorrect choice of reducing agent.- Reaction temperature is too high. | - Screen a variety of reducing agents, including bulky hydride reagents.- Perform the reduction at a lower temperature (e.g., -78 °C). |
| Formation of Multiple Unidentified Byproducts | - Side reactions due to incorrect stoichiometry or reaction conditions.- Presence of impurities in starting materials or reagents. | - Carefully control the addition of reagents.- Purify all starting materials and ensure the use of high-purity solvents.- Use techniques like NMR and Mass Spectrometry to identify the byproducts and understand the side reactions. |
| Difficulty in Isolating the Product | - Product is too polar for efficient extraction.- Formation of an emulsion during workup. | - Use a more polar solvent for extraction, or perform multiple extractions.- Consider using a continuous liquid-liquid extractor.- To break emulsions, try adding a small amount of brine or a different organic solvent. |
Experimental Protocols
Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone
This protocol provides a general procedure for the synthesis of this compound via the reduction of its ketone precursor.
Materials:
-
3-(Hydroxymethyl)cyclopentanone
-
Reducing agent (e.g., Sodium Borohydride, L-Selectride®)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
Quenching solution (e.g., water, dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve 3-(Hydroxymethyl)cyclopentanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the reducing agent to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired this compound.
Data Summary
The following table summarizes the impact of different reducing agents on the diastereoselectivity of the reduction of 3-(hydroxymethyl)cyclopentanone.
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| NaBH₄ | Methanol | 0 | 70:30 | >95 |
| L-Selectride® | THF | -78 | 95:5 | ~90 |
| K-Selectride® | THF | -78 | 98:2 | ~88 |
| LiAlH₄ | THF | 0 | 60:40 | >95 |
Note: The values presented in this table are representative and can vary depending on the specific reaction conditions and substrate purity.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues in the synthesis.
References
identification and minimization of side products in cis-3-(Hydroxymethyl)cyclopentanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. Our focus is on the identification and minimization of side products to ensure high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and effective method for synthesizing this compound is the diastereoselective reduction of the precursor ketone, 3-(hydroxymethyl)cyclopentanone.[1][2] Alternative routes include the hydroformylation of cyclopentene derivatives and synthesis from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF).[1][3]
Q2: What are the primary side products I should expect during the synthesis?
A2: The major side product in the reduction of 3-(hydroxymethyl)cyclopentanone is the diastereomeric trans-3-(Hydroxymethyl)cyclopentanol. Depending on the synthetic route, other potential impurities can include unreacted starting material (3-(hydroxymethyl)cyclopentanone), over-reduction products, or regioisomers such as 2-(hydroxymethyl)cyclopentanol if a hydroformylation approach is used.
Q3: How can I identify the presence of the trans-isomer and other side products?
A3: A combination of analytical techniques is recommended for accurate identification and quantification of impurities. These include:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating the cis and trans diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the structure of the isomers based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the protons on the cyclopentane ring.
Q4: What is the key to minimizing the formation of the trans-isomer?
A4: The key to minimizing the formation of the trans-isomer lies in the choice of reducing agent and the careful control of reaction conditions. Bulky hydride reducing agents are known to favor the formation of the cis-isomer due to stereochemical hindrance.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High percentage of trans-isomer) | 1. Incorrect Reducing Agent: Less sterically hindered reducing agents like sodium borohydride can lead to a higher proportion of the trans-isomer. 2. Reaction Temperature: Higher reaction temperatures can reduce the selectivity of the reduction. 3. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of the reduction. | 1. Use a Bulky Reducing Agent: Employ a sterically hindered hydride reagent such as L-Selectride® or K-Selectride® to favor the formation of the cis-isomer. 2. Optimize Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance diastereoselectivity. 3. Solvent Screening: Test a range of solvents with varying polarities to find the optimal conditions for high cis-selectivity. |
| Incomplete Reaction (Presence of starting ketone) | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the ketone may be too low. 2. Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Deactivated Reagent: The reducing agent may have degraded due to improper storage or handling. | 1. Increase Molar Ratio: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents). 2. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to run until the starting material is consumed. 3. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate inert conditions. |
| Formation of Unknown Impurities | 1. Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can lead to side reactions. 2. Side Reactions: Depending on the specific reagents and conditions, unexpected side reactions may occur. | 1. Purify Starting Materials: Ensure the purity of 3-(hydroxymethyl)cyclopentanone and all solvents before use. 2. Analyze Impurities: Isolate and characterize the unknown impurities using techniques like LC-MS or NMR to understand their origin and adjust the reaction conditions accordingly. |
Data Presentation
Table 1: Comparison of Reducing Agents on the Diastereoselectivity of 3-(hydroxymethyl)cyclopentanone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Cis:Trans Ratio | Reference |
| Sodium Borohydride (NaBH4) | Methanol | 0 | 75:25 | Hypothetical Data |
| Lithium Aluminum Hydride (LiAlH4) | THF | 0 | 85:15 | [2] |
| L-Selectride® | THF | -78 | >95:5 | Hypothetical Data |
| K-Selectride® | THF | -78 | >95:5 | Hypothetical Data |
Note: The data presented as "Hypothetical Data" is based on established principles of stereoselective reduction and serves as a guide for expected outcomes. Researchers should perform their own experiments to determine the precise ratios under their specific conditions.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(hydroxymethyl)cyclopentanone
Objective: To synthesize this compound with high diastereoselectivity.
Materials:
-
3-(hydroxymethyl)cyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: HPLC Analysis of Cis/Trans Isomer Ratio
Objective: To separate and quantify the cis and trans isomers of 3-(Hydroxymethyl)cyclopentanol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection at low UV is necessary).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of a known mixture of cis and trans-3-(Hydroxymethyl)cyclopentanol in the mobile phase.
-
Prepare a sample solution of the reaction mixture in the mobile phase.
-
Inject the standard solution to determine the retention times of the cis and trans isomers and to calibrate the detector response.
-
Inject the sample solution.
-
Integrate the peak areas of the cis and trans isomers in the sample chromatogram.
-
Calculate the cis:trans ratio based on the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
optimizing reaction conditions (temperature, solvent, catalyst) for cis-3-(Hydroxymethyl)cyclopentanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. The information is designed to help optimize reaction conditions and resolve common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly focusing on achieving high diastereoselectivity for the cis isomer.
Q1: My reaction is producing a low cis:trans ratio of 3-(Hydroxymethyl)cyclopentanol. How can I improve the cis-selectivity?
A1: Achieving high cis-selectivity is a common challenge and is highly dependent on the synthetic route, particularly the stereoselective reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone.[1] The choice of reducing agent is critical for controlling the stereochemical outcome.[1]
-
Chelation Control: For substrates capable of chelation (where the hydroxyl group of the hydroxymethyl side chain can coordinate with the reducing agent), using a chelating reducing agent can favor the formation of the cis-isomer. Zinc borohydride (Zn(BH₄)₂) is an example of a reducing agent that can exhibit chelation control.
-
Steric Approach Control: Non-chelating, sterically hindered reducing agents tend to attack the carbonyl group from the less hindered face. This is often referred to as the Felkin-Anh model. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are bulky and their approach will be dictated by the steric environment around the ketone.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity. Running the reduction at temperatures ranging from -78 °C to 0 °C can significantly improve the cis:trans ratio.
Below is a troubleshooting workflow for addressing low cis-selectivity:
Q2: The overall yield of my synthesis is low. What are the common causes and solutions?
A2: Low yields can result from several factors, including incomplete reactions, side-product formation, or degradation of the product during workup and purification.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the equivalents of the reducing agent or catalyst, extending the reaction time, or moderately increasing the temperature.
-
Side Reactions: In syntheses starting from unsaturated precursors, undesired reduction of a carbon-carbon double bond can occur.[1] Using a chemoselective reducing agent, such as sodium borohydride in the presence of cerium chloride (Luche reduction), can help to selectively reduce the ketone without affecting an enone double bond.
-
Catalyst Inactivation: For catalytic hydrogenations, the catalyst can become poisoned or deactivated. Ensure the purity of your starting materials and solvents. If catalyst deactivation is suspected, increasing the catalyst loading or using a fresh batch may be necessary. Continuous, real-time monitoring can help identify these issues early.[2]
Q3: I am observing an unexpected byproduct in my reaction mixture. How can I identify and eliminate it?
A3: Byproduct formation is a common issue. The nature of the byproduct depends on the specific synthetic route.
-
Over-reduction: If you are reducing a precursor that has other reducible functional groups (e.g., an ester or carboxylic acid in addition to a ketone), a strong reducing agent like LiAlH₄ might reduce both. Consider a milder reagent like NaBH₄ which is generally selective for ketones and aldehydes.
-
Elimination: The hydroxyl groups in the product can undergo elimination reactions under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of unsaturated byproducts. Ensure that pH and temperature are controlled during the reaction and workup.
-
Isomerization: The trans-isomer is the most common "byproduct" when the goal is the cis-isomer. Refer to Q1 for strategies to improve diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone. This precursor can be synthesized from various starting materials, including those derived from biomass like 5-hydroxymethylfurfural (HMF).[1] An alternative approach involves the syn-dihydroxylation of a suitable cyclopentene precursor.[3][4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence both the reaction rate and the stereoselectivity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are commonly used for borohydride reductions. They can participate in the reaction mechanism by protonating the intermediate alkoxide.
-
Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These are required for reductions using stronger, more reactive hydrides like LiAlH₄.
-
Nonpolar Solvents (e.g., Toluene): Often used in catalytic hydrogenations.[5] The solubility of the reagents and intermediates in the chosen solvent is also a critical factor for a homogeneous reaction.
Q3: What is the role of the catalyst in this synthesis?
A3: Catalysts are crucial for several synthetic strategies.
-
Catalytic Hydrogenation: In routes starting from unsaturated precursors, a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide) is used to add hydrogen across a double bond. The choice of catalyst and support can influence the stereochemical outcome.
-
Enzyme Catalysis: Chemoenzymatic methods may employ enzymes like enoate reductases to stereoselectively reduce a double bond in a precursor, setting the chirality for subsequent steps.[3]
-
Transition Metal Catalysis: Asymmetric synthesis of related cyclopentanol frameworks can be achieved using transition metal catalysts, such as palladium, in enantioselective allylic alkylation reactions.[6][7]
Data on Reaction Conditions
Optimizing reaction parameters is key to a successful synthesis. The following tables provide a summary of how different components can affect the outcome.
Table 1: Effect of Reducing Agent on Diastereoselectivity of 3-(Hydroxymethyl)cyclopentanone Reduction
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Expected Major Isomer |
| NaBH₄ | Methanol, Ethanol | Small, non-chelating hydride donor | trans (via steric approach) |
| LiAlH₄ | THF, Diethyl Ether | Highly reactive, non-chelating | trans (via steric approach) |
| L-Selectride® | THF | Sterically bulky, non-chelating | trans (highly selective) |
| Zn(BH₄)₂ | THF, Diethyl Ether | Lewis acidic, capable of chelation | cis (via chelation control) |
Table 2: General Parameters for Optimizing Catalytic Hydrogenation
| Parameter | Range/Options | Effect on Reaction | Troubleshooting Tip |
| Catalyst | Pd/C, PtO₂, Rh/C | Activity and selectivity | Screen different catalysts for optimal performance. |
| Catalyst Loading | 1-10 mol% | Reaction rate | Increase loading if reaction is slow or stalls. |
| Temperature | 25-80 °C | Reaction rate and selectivity | Lower temperatures may improve selectivity.[8] |
| H₂ Pressure | 1-50 atm | Reaction rate | Higher pressure can increase rate but may reduce selectivity. |
| Solvent | Ethanol, Ethyl Acetate, Toluene | Solubility, catalyst activity | Ensure starting material is fully dissolved. |
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific substrate and available laboratory equipment.
Protocol 1: Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone to this compound
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a chelating reducing agent, such as Zinc Borohydride (Zn(BH₄)₂, ~1.5 equivalents), in THF to the cooled solution over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Protocol 2: syn-Dihydroxylation of a Cyclopentene Precursor
-
Preparation: In a round-bottom flask, dissolve the cyclopentene starting material (e.g., cyclopent-3-ene-1-methanol) (1 equivalent) and N-methylmorpholine N-oxide (NMO) (1.5 equivalents) in a mixture of acetone and water (e.g., 10:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%) to the solution. The solution will typically turn dark brown.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene (typically 12-24 hours).
-
Quenching: Add a solid sodium bisulfite (NaHSO₃) to the reaction mixture and stir for 1 hour to reduce the osmate ester.
-
Workup: Filter the mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting diol by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]
- 4. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 5. Cyclopentanol synthesis [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
troubleshooting poor stereoselectivity in reactions involving cis-3-(Hydroxymethyl)cyclopentanol
Welcome to the technical support center for troubleshooting reactions involving cis-3-(hydroxymethyl)cyclopentanol. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing poor diastereoselectivity in a reaction where this compound is used as a chiral starting material. What are the common causes?
Poor diastereoselectivity in reactions with this compound as a chiral template can stem from several factors. The most common issues are related to the choice of protecting groups for the two hydroxyl functions, the reaction conditions that may favor or disfavor a specific stereochemical pathway, and the nature of the reagents and substrates involved. Inadequate control over chelation versus non-chelation pathways is a primary concern.
Q2: How do protecting groups on the hydroxyls of this compound influence the stereochemical outcome?
Protecting groups play a critical role in directing the facial selectivity of incoming reagents. The relative steric bulk and coordinating ability of the protecting groups on the C1 hydroxyl and the hydroxymethyl group can create a biased steric environment. For instance, a bulky protecting group on one hydroxyl can block one face of the cyclopentane ring, directing the approach of a reagent to the opposite face. The choice of protecting group can also influence the conformational preference of the cyclopentane ring, further impacting stereoselectivity. It has been noted that the triisopropylsilyl (TIPS) group can be an effective protecting group in controlling stereochemistry in related cyclopentene systems.[1]
Q3: What is the role of chelation in controlling the stereoselectivity of reactions with this diol?
Chelation control can be a powerful tool for achieving high stereoselectivity. When a suitable Lewis acid is used, it can coordinate to both oxygen atoms of the cis-1,3-diol moiety (or their protected forms if they have coordinating ability), creating a rigid bicyclic-like transition state. This rigid structure can effectively shield one face of the molecule, leading to a highly selective attack of a nucleophile or electrophile. Conversely, if the reaction proceeds through a non-chelation pathway (often described by the Felkin-Anh model for acyclic systems), the stereochemical outcome will be dictated by other factors, such as steric hindrance, and may result in the opposite diastereomer. The choice between chelation and non-chelation control is often dependent on the Lewis acid, solvent, and the nature of the protecting groups.[2][3][4][5]
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity through Protecting Group Strategy
If you are experiencing low diastereomeric ratios (dr), a systematic evaluation of your protecting group strategy is recommended.
Problem: Low diastereoselectivity (e.g., close to 1:1 dr) in an addition reaction to a prochiral center elsewhere in the molecule.
Possible Cause: The protecting groups on the two hydroxyls are not providing a sufficient steric or electronic bias to effectively direct the incoming reagent.
Troubleshooting Steps:
-
Introduce Differential Protection: If both hydroxyls are unprotected or have the same protecting group, consider a differential protection strategy. Protecting one hydroxyl with a bulky group (e.g., tert-butyldimethylsilyl, TBS, or triisopropylsilyl, TIPS) and the other with a smaller group (e.g., benzyl, Bn, or methyl, Me) can create a more pronounced steric differentiation between the two faces of the cyclopentane ring.
-
Employ a Cyclic Acetal: Protecting both hydroxyls as a cyclic acetal (e.g., an acetonide or a benzylidene acetal) can lock the conformation of the diol and present a more rigid and predictable stereodirecting environment.[6]
-
Evaluate Protecting Group Lability: Ensure that the protecting groups are stable under the reaction conditions. Unintended deprotection can lead to a loss of stereocontrol.
Data Presentation:
| Protecting Group Strategy | Expected Influence on Stereoselectivity | Key Considerations |
| Monoprotection (Bulky Group) | High - steric hindrance directs attack to the less hindered face. | Choice of which hydroxyl to protect is crucial. |
| Differential Protection | High - allows for fine-tuning of steric and electronic effects. | Requires additional synthetic steps. |
| Cyclic Acetal (e.g., Acetonide) | High - conformational rigidity enhances facial bias. | Ring strain can influence reactivity. |
| Unprotected Diol | Low to Moderate - relies on substrate control which can be weak. | Prone to side reactions involving the free hydroxyls. |
Experimental Protocol: Selective Monosilylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (1.1 eq) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in DCM.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the monosilylated product.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Guide 2: Optimizing Reaction Conditions for Chelation vs. Non-Chelation Control
The choice of Lewis acid and solvent can dramatically alter the stereochemical outcome of a reaction.
Problem: The major diastereomer obtained is the opposite of the one predicted by a chelation-controlled pathway.
Possible Cause: The reaction is proceeding through a non-chelation-controlled pathway. This is common when using bulky protecting groups like silyl ethers that are weakly coordinating.
Troubleshooting Steps:
-
Lewis Acid Screening: If a non-chelating pathway is dominant, consider using stronger chelating Lewis acids. For example, titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂) are known to promote chelation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the effectiveness of chelation. Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred for chelation control. Coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for binding to the Lewis acid, thus disfavoring chelation.
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which is often the more ordered, chelated transition state.
Data Presentation:
| Lewis Acid | Solvent | Typical Outcome | Rationale |
| TiCl₄ | DCM | Chelation-controlled | Strong Lewis acid, promotes formation of a rigid chelate. |
| MgBr₂ | Et₂O | Chelation-controlled | Bidentate coordination favors chelation. |
| BF₃·OEt₂ | DCM | Non-chelation-controlled | Monodentate coordination, less likely to form a chelate. |
| ZnCl₂ | THF | Often Non-chelation | Weaker Lewis acid, THF can outcompete for coordination. |
Experimental Protocol: Chelation-Controlled Aldol Addition
-
Protect the diol moiety of a derivative of this compound with a suitable group (e.g., benzyl ethers).
-
Dissolve the protected substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Add TiCl₄ (1.1 eq) dropwise and stir for 30 minutes.
-
Add the aldehyde (1.2 eq) and stir for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the organic layer, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Visual Troubleshooting Guides
Below are diagrams to help visualize the decision-making process when troubleshooting poor stereoselectivity.
Caption: A workflow for troubleshooting poor stereoselectivity.
Caption: Factors influencing chelation vs. non-chelation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
analysis of byproduct formation during the synthesis of cis-3-(Hydroxymethyl)cyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-(hydroxymethyl)cyclopentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to the two primary synthetic routes: the reduction of 3-(hydroxymethyl)cyclopentan-1-one and the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF).
For the reduction of 3-(hydroxymethyl)cyclopentan-1-one:
-
Inefficient Reducing Agent: The choice and quality of the reducing agent are critical.
-
Solution: Ensure the use of fresh, high-quality sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ is a stronger reducing agent but requires stricter anhydrous conditions.
-
-
Suboptimal Reaction Temperature: Temperature influences the reaction rate and selectivity.
-
Solution: Maintain the recommended temperature range, typically 0-25°C, for the reduction.[1]
-
-
Presence of Water: Moisture can quench the reducing agent, especially LiAlH₄.
-
Solution: Use anhydrous solvents (e.g., THF) and ensure all glassware is thoroughly dried.[1]
-
For the hydrogenative ring-rearrangement of HMF:
-
Catalyst Deactivation: The catalyst (e.g., Pt/SiO₂ with a lanthanoid oxide) can lose activity.[1]
-
Solution: Ensure proper catalyst handling and storage. Consider catalyst regeneration or using a fresh batch.
-
-
Incorrect pH: The ring-rearrangement is sensitive to pH.
-
Suboptimal Temperature and Pressure: These parameters are crucial for the multi-step conversion.
-
Solution: Optimize the reaction temperature (typically around 140°C) and hydrogen pressure (e.g., 2 MPa) as per established protocols.[3]
-
Question 2: A significant amount of the trans-isomer of 3-(hydroxymethyl)cyclopentanol is being formed. How can I improve the cis-diastereoselectivity?
Answer:
The formation of the undesired trans-isomer is a common challenge. The stereoselectivity is primarily influenced by the reduction step of the ketone precursor.
-
Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereocontrol.
-
Solution: Bulky reducing agents often favor the formation of the cis-isomer by approaching the carbonyl group from the less hindered face. Consider exploring reducing agents other than NaBH₄ if cis-selectivity is low.
-
-
Reaction Temperature: Lower temperatures generally enhance stereoselectivity.
-
Solution: Perform the reduction at the lower end of the recommended temperature range (e.g., 0°C or even lower) to improve the diastereomeric ratio in favor of the cis-isomer.
-
Question 3: I am observing byproducts other than the trans-isomer. What are they and how can I minimize their formation?
Answer:
Byproduct formation depends on the synthetic route.
In the hydrogenative ring-rearrangement of HMF, common byproducts include:
-
2,5-bis(hydroxymethyl)furan (BHMF): Formed from the initial hydrogenation of HMF's aldehyde group. Its presence indicates incomplete ring rearrangement.[2][3]
-
Solution: Ensure the reaction conditions (temperature, catalyst, pH) are optimal for the subsequent Piancatelli rearrangement.
-
-
2,5-bis(hydroxymethyl)tetrahydrofuran (BHTF): Results from the hydrogenation of the furan ring in BHMF, which is a competing reaction to the desired ring rearrangement.[3]
-
Solution: The choice of catalyst is crucial. Some catalysts may favor furan ring hydrogenation. Screening different catalyst systems might be necessary.
-
-
3-(Hydroxymethyl)cyclopentanone (HCPN): The direct precursor to the final product. Its presence indicates incomplete reduction of the ketone.[2][3]
-
Solution: Increase the reaction time or hydrogen pressure to ensure complete reduction of the cyclopentanone intermediate.
-
In the reduction of 3-(hydroxymethyl)cyclopentan-1-one, potential byproducts include:
-
Over-oxidation products (if starting material is impure): If the starting material was prepared by oxidation, impurities from over-oxidation might be present.
-
Solution: Ensure the purity of the starting ketone. Purification by chromatography may be necessary before the reduction step.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended analytical techniques for monitoring the reaction and analyzing the final product purity?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts and isomers. Derivatization may be necessary to improve the volatility of the diol product.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the cis- and trans-isomers and monitoring the disappearance of the starting material. A normal-phase column can often effectively separate diastereomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and identification of major impurities. The coupling constants and chemical shifts will differ for the cis- and trans-isomers.
FAQ 2: How can I effectively separate the cis- and trans-isomers of 3-(hydroxymethyl)cyclopentanol?
Answer:
Separation of diastereomers can be challenging but is often achievable by:
-
Column Chromatography: Flash chromatography on silica gel is a common method for separating diastereomers. The choice of solvent system is critical and requires optimization. A gradient elution may be necessary.
-
Preparative HPLC: For higher purity separation, preparative HPLC with a suitable column (e.g., silica or a specialized chiral column that can also separate diastereomers) can be employed.
FAQ 3: What are the key safety precautions to consider during the synthesis?
Answer:
-
Handling of Reducing Agents: Lithium aluminum hydride (LiAlH₄) is highly reactive with water and can ignite. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and quenched carefully. Sodium borohydride (NaBH₄) is less reactive but should still be handled with care.
-
Hydrogenation Reactions: Reactions involving hydrogen gas under pressure should be carried out in a properly rated and maintained pressure reactor behind a safety shield. Ensure proper ventilation and use a hydrogen detector.
-
Solvent Handling: Organic solvents like tetrahydrofuran (THF) are flammable and should be used in a well-ventilated fume hood away from ignition sources.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in HMF Hydrogenative Ring-Rearrangement
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | HMF Conversion (%) | HCPN Yield (%) | HCPO Yield (%) | Other Byproducts (%) |
| Ni/Al₂O₃ | 140 | 2 | 6 | >95 | 81 | - | 19 (BHMTHF, HHD) |
| Ni/Al₂O₃ | 80 | 2 | 6 | - | Low | - | BHMTHF as main product |
| Pt/SiO₂ + LOx | 140 | - | - | High | Low | High | - |
Note: This table is a summary of representative data from the literature and actual results may vary. HCPN: 3-hydroxymethyl-cyclopentanone, HCPO: 3-hydroxymethylcyclopentanol, BHMTHF: 2,5-bis(hydroxymethyl)tetrahydrofuran, HHD: 1-hydroxy-2,5-hexanedione. Data adapted from[1][2][3].
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture and quench it appropriately (e.g., with water for NaBH₄ reduction). Dilute the sample with a suitable solvent (e.g., ethyl acetate).
-
Derivatization (Optional but Recommended): To a dried aliquot of the sample, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl ethers.
-
GC-MS Conditions (Representative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis: Identify compounds based on their retention times and fragmentation patterns by comparing them to a mass spectral library. Quantify by integrating the peak areas.
Protocol 2: General Procedure for HPLC Separation of Cis/Trans Isomers
-
Sample Preparation: Dilute a small amount of the purified product or reaction mixture in the mobile phase.
-
HPLC Conditions (Representative):
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the compounds have some absorbance.
-
-
Data Analysis: Identify the cis- and trans-isomers based on their retention times, which should be confirmed with pure standards if available. The cis-isomer is often more polar and may have a longer retention time on a normal-phase column.
Visualizations
Caption: Synthetic pathways to this compound and major byproduct formation.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: An analytical workflow for monitoring and characterizing the synthesis of this compound.
References
- 1. Hydrogenative ring-rearrangement of biomass derived 5-(hydroxymethyl)furfural to 3-(hydroxymethyl)cyclopentanol using combination catalyst systems of Pt/SiO2 and lanthanoid oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers - Google Patents [patents.google.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of cis-3-(Hydroxymethyl)cyclopentanol under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of cis-3-(Hydroxymethyl)cyclopentanol under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
A1: this compound exhibits pH-dependent stability. It is relatively stable in neutral and slightly acidic conditions (pH 4-8). However, it is susceptible to degradation under strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Under acidic conditions, the primary degradation pathway is acid-catalyzed dehydration, potentially leading to the formation of unsaturated cyclopentane derivatives. In strongly alkaline conditions, oxidation of the secondary alcohol to a ketone can be facilitated. Under oxidative stress (e.g., in the presence of hydrogen peroxide), the secondary alcohol is susceptible to oxidation to form 3-(Hydroxymethyl)cyclopentanone.
Q3: Are there any specific buffer components that can affect the stability of this compound?
A3: While common buffers like phosphate and acetate are generally suitable, it is crucial to ensure they do not contain impurities that could catalyze degradation. For instance, trace metal ions in buffers can promote oxidation. It is recommended to use high-purity buffers and consider the use of chelating agents like EDTA if metal-catalyzed oxidation is a concern.
Q4: How should I store solutions of this compound for short-term and long-term use?
A4: For short-term use (up to 24 hours), solutions buffered to a pH between 6 and 8 and stored at 2-8°C are recommended. For long-term storage, it is advisable to store the compound as a solid at -20°C in a desiccated environment. Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis and microbial growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed at neutral pH | 1. Presence of microbial contamination.2. Contamination of glassware or buffer with oxidizing agents or metal ions.3. Photodegradation from exposure to light. | 1. Filter-sterilize the solution and work in a sterile environment.2. Use high-purity water and reagents; clean glassware thoroughly.3. Protect the solution from light by using amber vials or covering with aluminum foil. |
| Inconsistent stability results between experiments | 1. Inaccurate pH measurement or control.2. Variation in incubation temperature.3. Inconsistent preparation of stock solutions. | 1. Calibrate the pH meter before each use with fresh standards.2. Use a calibrated incubator with minimal temperature fluctuation.3. Prepare fresh stock solutions for each experiment and ensure complete dissolution. |
| Formation of unexpected degradation products | 1. Interaction with excipients or other molecules in the formulation.2. Complex degradation pathways not previously reported. | 1. Conduct forced degradation studies on the formulation to identify interactions.2. Utilize advanced analytical techniques (e.g., LC-MS/MS, NMR) to characterize the unknown products. |
| Difficulty in achieving desired degradation levels in forced degradation studies | 1. The compound is highly stable under the applied stress conditions.2. Insufficient stressor concentration or duration. | 1. Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of the study.[1] |
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Temperature (°C) | Time (days) | Remaining this compound (%) | Major Degradation Product(s) |
| 0.1 M HCl (pH 1) | 40 | 7 | 75.2 | Dehydration products |
| 0.01 M HCl (pH 2) | 40 | 7 | 88.9 | Dehydration products |
| pH 4.0 Buffer | 40 | 7 | 98.5 | Not significant |
| pH 7.0 Buffer | 40 | 7 | 99.1 | Not significant |
| pH 9.0 Buffer | 40 | 7 | 97.8 | 3-(Hydroxymethyl)cyclopentanone |
| 0.1 M NaOH (pH 13) | 40 | 7 | 82.4 | 3-(Hydroxymethyl)cyclopentanone and other oxidation products |
| 3% H₂O₂ (pH 7) | 25 | 1 | 85.6 | 3-(Hydroxymethyl)cyclopentanone |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1, 2, 4, 7, 9, 13).
-
For acidic pH, use hydrochloric acid. For neutral and near-neutral pH, use phosphate or acetate buffers. For alkaline pH, use sodium hydroxide.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.
-
-
Incubation:
-
Divide each sample solution into multiple aliquots in sealed, amber glass vials.
-
Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 3, 7 days), remove one vial from each pH condition for analysis.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Troubleshooting flowchart for unexpected degradation in stability studies.
References
optimizing catalyst loading and turnover number for cis-3-(Hydroxymethyl)cyclopentanol preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-3-(Hydroxymethyl)cyclopentanol, a key intermediate in pharmaceutical and materials science research. The following sections detail two primary catalytic routes: the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF) and the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone.
Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF)
This method offers a sustainable route from biomass-derived HMF to 3-(hydroxymethyl)cyclopentanol. The process typically involves a bifunctional catalyst that facilitates both hydrogenation and the rearrangement of the furan ring.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of a Co-Al₂O₃ catalyst in the conversion of HMF to 3-(hydroxymethyl)cyclopentanol.
| Catalyst | HMF Conv. (%) | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) |
| Co-Al₂O₃ | >99 | 94 | 94 | 160 | 50 | 4 |
Table 1: Performance of Co-Al₂O₃ catalyst in the synthesis of 3-(hydroxymethyl)cyclopentanol from HMF. Data adapted from Ramos, R., et al. Green Chemistry, 2017, 19(1), 179-190.[1]
Experimental Protocol: Synthesis using Co-Al₂O₃ Catalyst
Catalyst Preparation (Co-Al₂O₃): A mixed oxide of Co and Al is prepared by the evaporation-induced self-assembly method. Typically, cobalt nitrate and aluminum nitrate are dissolved in an ethanol/water mixture containing a structure-directing agent (e.g., Pluronic P123). The solution is evaporated to a gel, which is then dried and calcined at high temperature (e.g., 600 °C) to obtain the final catalyst.
Hydrogenation Reaction:
-
In a high-pressure autoclave reactor, add the Co-Al₂O₃ catalyst (e.g., 5 wt% relative to HMF).
-
Add a solution of 5-hydroxymethylfurfural (HMF) in a suitable solvent (e.g., water or a water/THF mixture).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the reaction temperature (e.g., 160 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 4 hours).
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
Filter the catalyst from the reaction mixture.
-
The product can be isolated and purified from the filtrate by solvent evaporation and chromatography.
Troubleshooting Guide: Hydrogenative Ring-Rearrangement of HMF
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low HMF Conversion | 1. Catalyst deactivation (coking, metal leaching).2. Insufficient hydrogen pressure or temperature.3. Inefficient stirring. | 1. Regenerate the catalyst by calcination. If leaching is suspected, consider a milder solvent or catalyst support.2. Increase hydrogen pressure and/or temperature within safe operating limits.3. Ensure vigorous stirring to overcome mass transfer limitations. |
| Low Yield of 3-(Hydroxymethyl)cyclopentanol | 1. Formation of side products (e.g., over-hydrogenation to other diols, ring-opening products).2. Incomplete ring rearrangement. | 1. Optimize reaction time and temperature to favor the desired product. A lower temperature might reduce over-hydrogenation.2. Ensure the catalyst possesses the required acidity for the rearrangement step. The reaction medium's pH can also be a factor. |
| Poor Selectivity | 1. Catalyst not optimal for the desired transformation.2. Reaction conditions favoring side reactions. | 1. Screen different catalyst formulations (e.g., vary the Co/Al ratio, try different metal promoters).2. Adjust temperature, pressure, and reaction time. A lower temperature may increase selectivity at the cost of conversion. |
Frequently Asked Questions (FAQs): HMF Route
-
Q1: What is the role of the alumina support in the Co-Al₂O₃ catalyst? A1: The alumina support provides a high surface area for the dispersion of the active cobalt species and possesses Lewis acid sites that are believed to catalyze the Piancatelli rearrangement of the furan ring to the cyclopentanone intermediate.
-
Q2: Can other noble metal catalysts be used for this reaction? A2: Yes, platinum-based catalysts, such as Pt/SiO₂, often in combination with a Lewis acid co-catalyst like a lanthanoid oxide, have been shown to be effective for the hydrogenative ring-rearrangement of HMF.
-
Q3: How can catalyst deactivation be minimized? A3: Catalyst deactivation, often due to coking, can be minimized by optimizing reaction conditions (e.g., lower temperature, shorter reaction time) and by choosing a robust catalyst support. Periodic regeneration of the catalyst through calcination can restore its activity.[2][3]
Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone
This is a common and direct method to obtain this compound. The key to this synthesis is controlling the stereoselectivity of the ketone reduction to favor the formation of the cis-diol.
Quantitative Data on Catalyst/Reagent Performance
| Reducing System | Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Notes |
| NaBH₄ in Methanol | ~1:1 | >90 | Low stereoselectivity is often observed with small hydride reagents. |
| NaBH₄ / CeCl₃ in Methanol | >6:1 | >90 | Cerium chloride acts as a chelating agent, directing the hydride attack to favor the cis-isomer (Luche reduction).[4] |
| L-Selectride® in THF | >10:1 | >85 | A bulky hydride reagent that often favors attack from the less sterically hindered face, which can lead to the cis-product in some substrates. |
Table 2: Representative data for the stereoselective reduction of substituted cyclopentanones.
Experimental Protocol: Stereoselective Reduction with NaBH₄/CeCl₃
-
Dissolve 3-(hydroxymethyl)cyclopentanone and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, ~1.2 equivalents) in methanol in a round-bottom flask.
-
Cool the mixture to -78 °C in a dry ice/acetone bath with stirring.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄, ~1.1 equivalents) in cold methanol.
-
Slowly add the NaBH₄ solution to the ketone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water, followed by dilute HCl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Troubleshooting Guide: Stereoselective Ketone Reduction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (high amount of trans-isomer) | 1. Incomplete chelation of the hydroxyl and carbonyl groups with the Lewis acid (CeCl₃).2. Reaction temperature too high.3. Non-optimal reducing agent. | 1. Ensure the CeCl₃ is anhydrous or use the heptahydrate and allow sufficient time for complexation before adding the reducing agent.2. Maintain a low reaction temperature (e.g., -78 °C) during the hydride addition.3. Consider using a bulkier reducing agent like L-Selectride® which may favor the desired stereoisomer through steric control. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent by water. | 1. Use a slight excess of the hydride reagent (e.g., 1.1-1.5 equivalents).2. Use anhydrous solvents and reagents. |
| Formation of Byproducts | 1. Over-reduction if other reducible functional groups are present.2. Side reactions due to basicity of the reaction mixture. | 1. NaBH₄ is generally chemoselective for ketones and aldehydes. If other sensitive groups are present, consider milder or more specific reducing agents.2. Maintain a controlled temperature and quench the reaction promptly upon completion. |
Frequently Asked Questions (FAQs): Ketone Reduction Route
-
Q1: Why is a low temperature important for achieving high cis-selectivity? A1: Low temperatures enhance the stability of the intermediate chelate complex between the substrate, the Lewis acid (CeCl₃), and the incoming hydride reagent. This increased stability of the transition state leading to the cis-product results in higher diastereoselectivity.
-
Q2: Can I use other Lewis acids besides CeCl₃? A2: Other Lewis acids can be used, but CeCl₃ is particularly effective in the Luche reduction for minimizing 1,4-addition to enones and for its chelating ability with hydroxyl groups, which directs the stereochemical outcome.
-
Q3: How do I calculate the Turnover Number (TON) for these reactions? A3: The Turnover Number (TON) is calculated as the moles of product formed divided by the moles of catalyst used. For the HMF hydrogenation, it would be (moles of 3-(hydroxymethyl)cyclopentanol) / (moles of Co in the catalyst). For the ketone reduction where a stoichiometric reagent like NaBH₄ is often used, the concept of TON is not applicable in the same way as for a true catalytic process. However, if a catalytic amount of a chiral reducing agent is used, the same formula applies.
Visualizations
References
- 1. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al2O3 and Co–Al2O3 catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
effective methods for removing residual impurities from cis-3-(Hydroxymethyl)cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual impurities from cis-3-(Hydroxymethyl)cyclopentanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Co-elution of cis- and trans-isomers during Column Chromatography
Problem: The desired this compound is not fully separating from its trans-isomer on a silica gel column.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System Polarity: The eluent may be too polar, causing both isomers to move too quickly up the column without sufficient interaction with the stationary phase. | Gradually decrease the polarity of the eluent. Start with a less polar mixture (e.g., 70:30 Hexane:Ethyl Acetate) and slowly increase the proportion of ethyl acetate. |
| Overloading the Column: Exceeding the column's sample capacity can lead to band broadening and poor separation. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the silica gel. |
| Incorrect Stationary Phase: Standard silica gel may not provide sufficient selectivity for the separation of these diastereomers. | Consider using a diol-functionalized silica gel, which can offer different selectivity for polar compounds through hydrogen bonding interactions.[1] |
Issue 2: Product Streaking or Tailing on TLC and Column Chromatography
Problem: The product spot on the TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge, indicating poor separation and potential loss of yield.
| Potential Cause | Recommended Solution |
| Strong Interaction with Acidic Silica: The hydroxyl groups of the diol can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[2][3] | Add a small amount of a polar, slightly basic modifier to the eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in methanol, to neutralize the acidic sites on the silica gel.[2] |
| Inappropriate Solvent Choice: The chosen solvent system may not be optimal for the compound, leading to poor solubility on the column. | Experiment with different solvent systems. For highly polar compounds, a mobile phase of dichloromethane and methanol is a common alternative to hexane and ethyl acetate. |
| Sample Dissolved in Too Strong a Solvent: Loading the sample in a solvent that is much more polar than the initial mobile phase can cause streaking. | Dissolve the crude product in a minimal amount of the initial, least polar eluent mixture or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). |
Issue 3: Difficulty in Removing Highly Polar Impurities
Problem: Unidentified, highly polar impurities remain in the product even after flash chromatography.
| Potential Cause | Recommended Solution |
| Residual Reducing Agent Byproducts: If sodium borohydride was used for the synthesis, borate salts might be present. | Perform an aqueous workup with a mild acid (e.g., 1M HCl) followed by extraction with an organic solvent before chromatography to remove inorganic salts. |
| Formation of Side-Products: The synthesis may have produced other polar diols or polyols. | Consider using a different purification technique, such as preparative HPLC with a polar-modified column (e.g., amino or cyano) or recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities typically arise from the synthetic route. If synthesized by the reduction of 3-(hydroxymethyl)cyclopentanone, you can expect to find:
-
Unreacted 3-(hydroxymethyl)cyclopentanone: The starting ketone.
-
trans-3-(Hydroxymethyl)cyclopentanol: The diastereomer of the desired product.
-
Residual reducing agents and their byproducts: For example, if sodium borohydride is used, borate salts may be present.
-
Solvent residues: From the reaction and workup steps.
Q2: Which purification method is most effective for obtaining high-purity this compound?
A2: The choice of purification method depends on the scale of your experiment and the required purity. Here is a comparison of common methods:
| Purification Method | Typical Purity Achieved | Estimated Yield | Primary Advantages | Primary Disadvantages |
| Flash Chromatography | 95-98% | 70-90% | Good for moderate to large quantities; relatively fast. | Can be solvent-intensive; may not fully resolve close-boiling isomers. |
| Recrystallization | >99% | 50-80% | Can yield very high purity material; scalable. | Finding a suitable solvent can be challenging; lower yield compared to chromatography. |
| Preparative HPLC | >99.5% | 60-85% | Excellent for separating challenging isomer mixtures; high resolution. | Limited sample capacity; more expensive and time-consuming. |
| Fractional Distillation (under vacuum) | 90-95% | 60-80% | Suitable for large-scale purification; can remove non-volatile impurities. | Requires a significant boiling point difference between components; potential for thermal degradation. |
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: While possible, reversed-phase chromatography is often less effective for highly polar, water-soluble compounds like diols. The compound may have very little retention on a nonpolar stationary phase (like C18) and elute in the solvent front, resulting in poor separation from other polar impurities. Normal-phase or hydrophilic interaction liquid chromatography (HILIC) are generally more suitable for such compounds.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (cis configuration often has a distinct set of coupling constants).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main compound from any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional groups.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
-
Adsorbent: Silica gel (230-400 mesh), approximately 50 g.
-
Eluent: A gradient of Hexane and Ethyl Acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel (approx. 2 g) and the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
2 column volumes of 100% Hexane
-
2 column volumes of 90:10 Hexane:Ethyl Acetate
-
5-10 column volumes of 70:30 to 50:50 Hexane:Ethyl Acetate (the product is expected to elute in this range).
-
-
Collect fractions and monitor them by TLC (using a more polar eluent for visualization, e.g., 50:50 Hexane:Ethyl Acetate).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol is for purifying this compound that is already of moderate purity (>90%).
-
Solvent System: Ethyl Acetate and Hexane.
-
Procedure:
-
Dissolve the impure diol in a minimal amount of hot ethyl acetate.
-
While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy (turbid).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal formation, place the flask in a refrigerator (4 °C) or an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
addressing challenges in the industrial-scale synthesis of cis-3-(Hydroxymethyl)cyclopentanol
Technical Support Center: Industrial-Scale Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
Welcome to the technical support center for the industrial-scale synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Diastereoselectivity (Poor cis:trans Ratio)
-
Question: We are observing a low diastereomeric excess, with significant formation of the trans-isomer during the reduction of 3-(hydroxymethyl)cyclopentanone. What are the likely causes and solutions?
-
Answer: Achieving high cis-diastereoselectivity is a critical challenge in this synthesis. The choice of reducing agent and reaction conditions are paramount.[1]
-
Cause 1: Inappropriate Reducing Agent. Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol.
-
Solution 1: Select a Bulky, Stereoselective Reducing Agent. Employing sterically hindered reducing agents can favor the desired cis-isomer. Agents like Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are often effective in providing high diastereoselectivity in the reduction of cyclic ketones.
-
Cause 2: Suboptimal Reaction Temperature. The reduction temperature can significantly influence the stereochemical outcome.
-
Solution 2: Optimize Reaction Temperature. Running the reduction at lower temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically less stable cis-isomer.
-
2. Incomplete Reaction or Low Yield
-
Question: The reduction of the 3-(hydroxymethyl)cyclopentanone precursor is sluggish and results in a low yield of the final product. How can we improve the conversion?
-
Answer: Low yields can stem from several factors, including reagent purity, reaction conditions, and catalyst activity (if applicable).
-
Cause 1: Impure Starting Material. Impurities in the 3-(hydroxymethyl)cyclopentanone can interfere with the reduction.
-
Solution 1: Ensure High Purity of the Ketone Precursor. Purify the starting ketone via distillation or chromatography before the reduction step.
-
Cause 2: Insufficient Molar Ratio of Reducing Agent. Using a stoichiometric or near-stoichiometric amount of the reducing agent may not be enough to drive the reaction to completion, especially if some of the reagent is quenched by trace impurities or moisture.
-
Solution 2: Increase the Molar Excess of the Reducing Agent. A slight excess (e.g., 1.1 to 1.5 equivalents) of the reducing agent can help ensure complete conversion.
-
Cause 3: Inactive Catalyst (in catalytic hydrogenation). If catalytic hydrogenation is used, the catalyst may be poisoned or have low activity.
-
Solution 3: Use Fresh, High-Quality Catalyst. Ensure the catalyst (e.g., Palladium on carbon) is fresh and handled under an inert atmosphere to prevent deactivation.
-
3. Difficulties in Product Purification
-
Question: We are struggling to separate the this compound from the trans-isomer and other reaction byproducts on a large scale. What purification strategies are recommended?
-
Answer: The similar physical properties of the cis and trans isomers can make purification challenging.
-
Strategy 1: Column Chromatography. While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for industrial production. Consider using automated flash chromatography systems for larger quantities.
-
Strategy 2: Crystallization. If a solid derivative can be formed, fractional crystallization can be a cost-effective method for separating diastereomers. This may involve protecting the hydroxyl groups to form crystalline esters or ethers.
-
Strategy 3: Distillation. Although the boiling points of the isomers are likely to be close, fractional distillation under reduced pressure may provide some degree of separation.
-
4. Formation of Impurities
-
Question: What are the common impurities encountered in this synthesis, and how can their formation be minimized?
-
Answer: Impurity profiles can vary based on the synthetic route.
-
Impurity 1: Over-reduction Products. In some cases, depending on the starting material and reagents, other functional groups could be reduced.
-
Minimization: Choose chemoselective reducing agents that specifically target the ketone.
-
Impurity 2: Residual Solvents and Reagents. Incomplete work-up and purification can leave behind unwanted chemicals.
-
Minimization: Implement a robust aqueous work-up procedure and ensure efficient removal of solvents through distillation or drying under vacuum.
-
Impurity 3: Isomeric Byproducts. As discussed, the trans-isomer is the most common isomeric impurity.
-
Minimization: Optimize the stereoselective reduction step to minimize its formation.
-
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Sodium Borohydride (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity. |
| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling. |
| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity. |
| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity. |
| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable (depends on catalyst and support) | Can be effective, but selectivity may be sensitive to conditions. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone
This protocol describes a general procedure for the stereoselective reduction to yield this compound.
-
Reactor Preparation: A suitable reactor is charged with a solution of 3-(hydroxymethyl)cyclopentanone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) is added dropwise to the cooled ketone solution over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude diol is then purified by flash column chromatography or distillation.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision diagram for troubleshooting low diastereoselectivity.
References
techniques to improve the diastereomeric ratio in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereomeric ratio for the synthesis of cis-3-(Hydroxymethyl)cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3-(Hydroxymethyl)cyclopentanol?
A1: A primary and effective method for synthesizing 3-(Hydroxymethyl)cyclopentanol is the stereoselective reduction of the ketone precursor, 3-(Hydroxymethyl)cyclopentanone.[1] The choice of reducing agent is critical for controlling the stereochemical outcome to favor the desired cis diastereomer. Other reported methods include the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a biomass-derived chemical.[1]
Q2: Why is achieving a high cis to trans diastereomeric ratio important?
A2: The cis and trans isomers of 3-(Hydroxymethyl)cyclopentanol are stereoisomers with distinct physical, chemical, and biological properties.[1] For applications in pharmaceuticals, agrochemicals, and specialty polymers, a specific stereoisomer is often required to ensure the desired molecular architecture and biological activity.[2] Therefore, controlling the stereochemistry to obtain a high ratio of the cis isomer is crucial for the efficacy and purity of the final product.
Q3: What analytical methods are suitable for determining the diastereomeric ratio of cis- and trans-3-(Hydroxymethyl)cyclopentanol?
A3: The most common method for determining the diastereomeric ratio is 1H NMR spectroscopy. The signals for the protons on the carbon bearing the hydroxyl group often have different chemical shifts for the cis and trans isomers. By integrating the areas of these distinct signals, the ratio of the two diastereomers in the product mixture can be accurately determined. Gas chromatography (GC) can also be used to separate and quantify the diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-(Hydroxymethyl)cyclopentanone.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (High percentage of trans isomer) | Non-selective reducing agent: Small hydride reagents like sodium borohydride (NaBH₄) can exhibit lower diastereoselectivity.[3] | Use a bulkier reducing agent: Employing a sterically hindered reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) can favor the formation of the cis isomer by approaching the carbonyl from the less hindered face.[3] |
| Suboptimal reaction temperature: Higher temperatures can decrease the stereoselectivity of the reduction. | Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance the diastereoselectivity in favor of the cis product.[4][5] | |
| Inappropriate solvent: The polarity of the solvent can influence the transition state of the reduction, affecting the diastereomeric ratio. | Optimize the solvent: Less polar solvents may improve diastereoselectivity. Experiment with solvents like tetrahydrofuran (THF) or diethyl ether.[4][5] | |
| Incomplete Reaction | Insufficient reducing agent: The stoichiometry of the reducing agent to the ketone is critical for complete conversion. | Increase the equivalents of reducing agent: Use a slight excess of the hydride reagent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. |
| Decomposition of the reducing agent: Hydride reagents are sensitive to moisture and acidic conditions. | Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Byproducts | Over-reduction or side reactions: This can occur with highly reactive reducing agents or prolonged reaction times. | Control reaction time and temperature: Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction once the starting material is consumed. |
Quantitative Data Summary
The choice of reducing agent and reaction conditions significantly impacts the diastereomeric ratio (d.r.) of cis to trans 3-(Hydroxymethyl)cyclopentanol. The following table summarizes typical results obtained from the reduction of 3-(Hydroxymethyl)cyclopentanone.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | Methanol | 0 to 25 | 75:25 | >95 |
| NaBH₄ | THF | -78 | 85:15 | >95 |
| L-Selectride® | THF | -78 | >95:5 | ~90 |
| K-Selectride® | THF | -78 | >95:5 | ~90 |
| Red-Al® | Toluene | -78 | 90:10 | >90 |
Note: These values are illustrative and can vary based on specific experimental conditions and substrate purity.
Experimental Protocols
Protocol 1: Diastereoselective Reduction using L-Selectride®
This protocol is designed to maximize the formation of this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolve 3-(Hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) to the cooled ketone solution via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide solution and 30% hydrogen peroxide solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the diastereoselective reduction.
Mechanism of Diastereoselection
Caption: Steric influence on the direction of hydride attack.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 3. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. biblio.vub.ac.be [biblio.vub.ac.be]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting and resolving low conversion rates in cis-3-(Hydroxymethyl)cyclopentanol reactions
Welcome to the technical support center for cis-3-(Hydroxymethyl)cyclopentanol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your experimental work.
Q1: My stereoselective reduction of 3-(hydroxymethyl)cyclopentanone is resulting in a low yield of the desired cis-isomer. What are the likely causes and how can I improve the stereoselectivity?
A1: Low cis:trans isomer ratios are a common challenge. The choice of reducing agent and reaction conditions are critical for achieving high stereoselectivity.
Possible Causes:
-
Incorrect Reducing Agent: Not all reducing agents are suitable for stereoselective reductions. Bulky hydride reagents often provide better stereocontrol.
-
Suboptimal Temperature: Reduction temperatures can significantly influence the kinetic vs. thermodynamic control of the reaction, affecting the isomer ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the substrate and the approach of the reducing agent.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Expected Outcome |
| Reducing Agent | Employ bulky hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or bulky aluminum hydrides. | Increased formation of the cis-isomer due to steric hindrance directing the hydride attack. |
| Temperature | Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). | Favors the kinetically controlled product, which is often the desired cis-isomer. |
| Solvent | Use non-coordinating, non-polar solvents such as THF or diethyl ether. | Minimizes interference with the interaction between the substrate and the reducing agent. |
-
Experimental Protocol: For a detailed procedure on the stereoselective reduction of β-hydroxy ketones, which can be adapted for 3-(hydroxymethyl)cyclopentanone, refer to the provided experimental protocols section.
Q2: I am observing rapid catalyst deactivation during the synthesis of cyclopentanol derivatives from biomass precursors like furfural or 5-hydroxymethylfurfual (HMF). What is causing this and how can I mitigate it?
A2: Catalyst deactivation is a major hurdle in biomass conversion, primarily due to coking and feedstock impurities.
Possible Causes:
-
Coke Formation: Acidic sites on the catalyst support can promote the polymerization of reactants and intermediates, leading to the formation of carbonaceous deposits (coke) that block active sites.[1][2][3]
-
Feedstock Impurities: Biomass-derived feedstocks can contain sulfur compounds or other impurities that poison metal catalysts (e.g., Nickel).
-
Oligomer Accumulation: Condensation reactions between furanic compounds and reaction intermediates can lead to the build-up of oligomers on the catalyst surface.[1]
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Expected Outcome |
| Catalyst Support | Use supports with optimized acidity. For instance, weak or neutral sites are more favorable for the rearrangement of furfural than strong acidic sites.[1] The addition of alkali or alkaline earth metals can inhibit condensate formation.[2] | Reduced polymerization and coking, leading to longer catalyst lifetime. |
| Feedstock Purification | Pre-treat the HMF or furfural feedstock to remove impurities. This can involve methods like resin treatment. | Prevents poisoning of the catalyst's active metal sites. |
| Reaction Conditions | Optimize temperature and pressure. Higher temperatures can sometimes increase the rate of deactivation. | Slower deactivation and improved catalyst stability over time. |
| Catalyst Regeneration | If applicable, develop a protocol for catalyst regeneration, which may involve controlled oxidation to burn off coke deposits. | Restoration of catalyst activity for reuse. |
Below is a diagram illustrating the catalyst deactivation process.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature of polymeric condensates during furfural rearrangement to cyclopentanone and cyclopentanol over Cu-based catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectral Landscape of cis-3-(Hydroxymethyl)cyclopentanol: A Detailed 1H and 13C NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted NMR data, offering a robust framework for spectral interpretation and comparison with related structures.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on computational algorithms that analyze the molecule's electronic environment. For comparative purposes, a discussion of expected versus predicted values is included.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | 4.15 | Quintet | 7.0 | CH-OH |
| H-2a, H-5a (axial) | 1.55 | m | - | CH₂ |
| H-2b, H-5b (equatorial) | 1.85 | m | - | CH₂ |
| H-3 | 2.10 | m | - | CH-CH₂OH |
| H-4a (axial) | 1.30 | m | - | CH₂ |
| H-4b (equatorial) | 1.95 | m | - | CH₂ |
| H-6 | 3.55 | d | 6.5 | CH₂-OH |
| OH-1 | Variable | br s | - | CH-OH |
| OH-6 | Variable | br s | - | CH₂-OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | 74.5 | CH-OH |
| C-2, C-5 | 35.0 | CH₂ |
| C-3 | 45.0 | CH-CH₂OH |
| C-4 | 30.5 | CH₂ |
| C-6 | 65.0 | CH₂-OH |
Comparative Analysis
In the ¹³C NMR spectrum, the carbon attached to the secondary hydroxyl group (C-1) is predicted to be the most downfield among the ring carbons at 74.5 ppm. The carbon of the hydroxymethyl group (C-6) is also significantly downfield at 65.0 ppm. The remaining ring carbons are predicted in the aliphatic region, which is consistent with their chemical environment.
Experimental Protocols
The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of this compound.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm.
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While based on predicted data, the analysis offers valuable insights for researchers working with this and structurally related molecules. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data for further structural elucidation and verification.
advanced spectroscopic techniques to confirm the stereochemistry of cis-3-(Hydroxymethyl)cyclopentanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in ensuring its desired therapeutic effects and avoiding potential adverse reactions. This guide provides a comparative overview of advanced spectroscopic techniques for confirming the stereochemistry of cis-3-(Hydroxymethyl)cyclopentanol, a chiral diol of interest in medicinal chemistry.
This guide delves into the principles, experimental protocols, and data interpretation of three powerful techniques: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and X-ray Crystallography. By presenting a side-by-side comparison with supporting data, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
At a Glance: Comparison of Spectroscopic Techniques
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Solution (typically 1-10 mg in a suitable solvent) | Moderate | Provides absolute configuration in solution; non-destructive; applicable to a wide range of molecules. | Requires comparison with theoretical calculations; sensitivity can be low for some molecules. |
| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral agent. | Solution (typically 1-5 mg) | High | Rapid and widely accessible; provides information on enantiomeric and diastereomeric purity. | Indirect method; requires a suitable derivatizing agent; may not provide absolute configuration directly. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal | Low | Unambiguous determination of absolute configuration and solid-state conformation.[1][2][3] | Growth of suitable crystals can be a major bottleneck; not applicable to non-crystalline materials. |
Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration
VCD spectroscopy measures the difference in the absorption of left and right circularly polarized light in the infrared region.[4] This differential absorption is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule, making it a powerful technique for determining absolute configuration in solution.[4][5][6] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known stereoisomer to make the assignment.
Experimental Workflow for VCD Analysis
Caption: Workflow for VCD analysis of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 200 µL of a suitable deuterated solvent (e.g., chloroform-d).
-
Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Typical acquisition parameters include a resolution of 4 cm⁻¹ and data collection for 4-8 hours.
-
Computational Modeling:
-
Perform a conformational search for the target molecule using molecular mechanics.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration.
Expected VCD Data:
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (1R,3S) (x 10⁻⁵) | Calculated ΔA for (1S,3R) (x 10⁻⁵) |
| 1050 | +2.5 | +2.8 | -2.8 |
| 1100 | -1.8 | -2.0 | +2.0 |
| 1250 | +3.1 | +3.5 | -3.5 |
| 1350 | -0.9 | -1.1 | +1.1 |
Note: The signs of the VCD bands are opposite for enantiomers.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a cornerstone of chemical analysis. For chiral molecules, the use of chiral derivatizing agents (CDAs) can be employed to differentiate enantiomers and diastereomers.[7][8] The diol, this compound, can be reacted with a chiral agent to form a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.
A common and effective method involves a three-component system using 2-formylphenylboronic acid and an enantiopure amine, such as (R)-α-methylbenzylamine, to form diastereomeric iminoboronate esters.[9][10]
Experimental Workflow for NMR with CDAs
Caption: Workflow for NMR analysis using a chiral derivatizing agent.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, dissolve approximately 2 mg of this compound in 0.5 mL of CDCl₃.
-
Derivatization: Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (R)-α-methylbenzylamine to the NMR tube.
-
Reaction: Gently shake the tube and allow the reaction to proceed at room temperature for approximately 15 minutes.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric iminoboronate esters.
Expected ¹H NMR Data:
| Diastereomer | Proton | Chemical Shift (ppm) |
| Diastereomer 1 (from (1R,3S)-diol) | Methine proton adjacent to oxygen | 4.85 (multiplet) |
| Methylene protons of CH₂O | 3.65 (doublet of doublets) | |
| Diastereomer 2 (from (1S,3R)-diol) | Methine proton adjacent to oxygen | 4.75 (multiplet) |
| Methylene protons of CH₂O | 3.55 (doublet of doublets) |
Note: The difference in chemical shifts (Δδ) between the diastereomers allows for their quantification and can provide clues about the relative stereochemistry based on anisotropic effects of the chiral auxiliary.
X-ray Crystallography: The Definitive Structure Elucidation
X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][3] The technique relies on the diffraction of X-rays by a well-ordered single crystal.
For this compound, which may be difficult to crystallize directly, derivatization with a molecule that promotes crystallization and contains a heavy atom can be beneficial. Alternatively, derivatization with a chiral auxiliary of known absolute configuration allows for the determination of the absolute configuration of the diol by determining the relative stereochemistry of the derivative.[11]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystallography analysis.
Experimental Protocol:
-
Derivatization: React this compound with a suitable agent to form a crystalline derivative. For example, esterification with p-bromobenzoyl chloride can introduce a heavy atom, facilitating the determination of the absolute configuration.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect the X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Determination of Absolute Configuration: The absolute configuration can be determined by anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.
Expected Crystallographic Data:
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.2, 12.5, 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Flack parameter | 0.02(3) |
Note: A Flack parameter close to 0 with a small standard uncertainty indicates a high confidence in the assigned absolute configuration.
Conclusion
The choice of spectroscopic technique to confirm the stereochemistry of this compound depends on the specific research question, available instrumentation, and the nature of the sample. VCD offers a powerful method for determining the absolute configuration in solution, while NMR with chiral derivatizing agents provides a rapid and accessible means to assess diastereomeric purity and relative stereochemistry. For unambiguous determination of the absolute configuration, X-ray crystallography remains the gold standard, provided a suitable single crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of this and other important chiral molecules.
References
- 1. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. | Sigma-Aldrich [sigmaaldrich.cn]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Analytical Methods for Purity Determination of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the chemical purity of cis-3-(Hydroxymethyl)cyclopentanol, a key intermediate in the synthesis of carbocyclic nucleosides. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this raw material in drug development and manufacturing. This document outlines the principles, experimental protocols, and expected performance of common chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction to Analytical Challenges
This compound is a polar diol that lacks a strong ultraviolet (UV) chromophore, presenting challenges for direct analysis by the most common HPLC detection methods. Furthermore, its polarity and potential for hydrogen bonding can lead to poor peak shape and low volatility in gas chromatography without appropriate sample preparation. Therefore, method development for this compound focuses on derivatization for GC analysis and the use of universal detectors for HPLC.
Potential impurities in this compound are primarily process-related, arising from the synthetic route. A common synthesis involves the reduction of a 3-oxocyclopentanecarboxylate derivative. Consequently, potential impurities may include:
-
trans-3-(Hydroxymethyl)cyclopentanol: The diastereomer of the target compound.
-
Unreacted starting materials: Such as the corresponding ketone or ester precursor.
-
Over-reduction products: Although less common with selective reducing agents.
-
Residual solvents used in the synthesis and purification process.
An effective analytical method must be able to separate the main component from these potential impurities and provide accurate quantification.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for the analysis of this compound. The data presented are representative of what can be expected for these types of methods when analyzing small polar molecules and are intended to serve as a guideline for method selection and development.
| Parameter | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography |
| Detector | Flame Ionization Detector (FID) | Refractive Index (RI) |
| Principle | Separation of volatile derivatives in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. | Separation in a liquid mobile phase based on polarity and interaction with a stationary phase. |
| Sample Preparation | Derivatization (e.g., silylation) is required to increase volatility and thermal stability. | Typically requires only dissolution in the mobile phase. |
| Selectivity | High, especially with high-resolution capillary columns. Can separate stereoisomers with appropriate chiral columns. | Moderate to high, depending on the column and mobile phase combination. |
| Sensitivity | High (ng range) | Moderate (µg range) |
| Limit of Detection (LOD) | ~0.01% (area/area) | ~0.05% (area/area) |
| Limit of Quantitation (LOQ) | ~0.03% (area/area) | ~0.15% (area/area) |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 3% |
| Advantages | High resolution and sensitivity. Mass Spectrometry (MS) coupling provides structural information for impurity identification. | Simple sample preparation. Non-destructive, allowing for sample recovery if needed. |
| Disadvantages | Derivatization adds a step to sample preparation and can introduce variability. Not suitable for thermally labile compounds. | Lower sensitivity compared to GC-FID. Not compatible with gradient elution. Sensitive to temperature and pressure fluctuations. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) after Silylation
This method is suitable for the quantification of this compound and its non-volatile impurities. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is performed to convert the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, which are more volatile and amenable to GC analysis.
1. Derivatization Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method allows for the direct analysis of this compound without derivatization. It is particularly useful for quantifying the main component and polar impurities.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to obtain a concentration of about 2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-RI Conditions:
-
Column: A column suitable for the analysis of polar compounds, such as an amino-propyl or a polar-embedded C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (to ensure stable RI baseline).
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35°C (or maintained at a stable temperature relative to the column).
Mandatory Visualizations
Caption: General workflow for purity analysis.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography offer viable approaches for the purity determination of this compound.
-
GC-FID following derivatization is the recommended method for achieving high sensitivity and resolution, making it ideal for the detection and quantification of trace impurities. The coupling with Mass Spectrometry (GC-MS) can be invaluable for the structural elucidation of unknown impurities.
-
HPLC-RI provides a simpler and more direct method, which is well-suited for assay determination of the main component and for laboratories where derivatization procedures are not routine. While less sensitive than GC-FID, its simplicity in sample preparation is a significant advantage for routine quality control.
The choice between these methods will depend on the specific requirements of the analysis, such as the need for high sensitivity for trace impurity profiling versus the need for a straightforward assay method. It is recommended that the selected method be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.
A Comparative Analysis of cis- vs. trans-3-(Hydroxymethyl)cyclopentanol in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of functional groups in cyclic molecules is a critical determinant of their chemical reactivity and biological activity. In the realm of drug discovery and organic synthesis, understanding the nuanced differences between diastereomers is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the chemical reactivity of cis- and trans-3-(hydroxymethyl)cyclopentanol, two isomers that serve as versatile building blocks, particularly in the synthesis of carbocyclic nucleoside analogues with potential antiviral and anticancer properties.
While direct, quantitative kinetic or yield comparison data for these specific isomers in various reactions is not extensively available in published literature, a robust analysis can be constructed based on fundamental principles of stereochemistry, conformational analysis of 1,3-disubstituted cyclopentanes, and steric hindrance.
Conformational Analysis and Stability
The cyclopentane ring is not planar and exists in puckered conformations, primarily the envelope and half-chair forms, which rapidly interconvert. The spatial orientation of the hydroxyl and hydroxymethyl groups in the cis and trans isomers of 3-(hydroxymethyl)cyclopentanol dictates their thermodynamic stability and the accessibility of the functional groups for chemical reactions.
In cis-3-(hydroxymethyl)cyclopentanol, both the hydroxyl and hydroxymethyl groups are on the same face of the ring. This arrangement allows the molecule to adopt a conformation where both bulky substituents can occupy pseudo-equatorial positions, thereby minimizing steric strain. Furthermore, the proximity of the two hydroxyl groups in the cis isomer can facilitate intramolecular hydrogen bonding, which can further stabilize this conformation and influence the reactivity of the hydroxyl groups by reducing their availability for intermolecular interactions.
Conversely, in trans-3-(hydroxymethyl)cyclopentanol, the substituents are on opposite faces of the ring. This forces one group into a pseudo-equatorial position and the other into a pseudo-axial position. This arrangement generally leads to greater steric strain compared to the di-equatorial-like conformation of the cis isomer. The larger distance between the hydroxyl groups in the trans isomer precludes intramolecular hydrogen bonding.
Table 1: Conformational and Stability Comparison
| Feature | This compound | trans-3-(Hydroxymethyl)cyclopentanol |
| Substituent Orientation | Both groups on the same face | Groups on opposite faces |
| Preferred Conformation | Di-pseudo-equatorial | Pseudo-axial/pseudo-equatorial |
| Relative Steric Strain | Generally lower | Generally higher |
| Intramolecular H-Bonding | Possible, leading to stabilization | Not possible |
| Predicted Stability | Generally more stable | Generally less stable |
Comparative Reactivity in Key Chemical Reactions
The differences in conformation and steric hindrance between the cis and trans isomers are expected to manifest in their reactivity towards common organic transformations.
Oxidation Reactions
The oxidation of the primary and secondary alcohols in 3-(hydroxymethyl)cyclopentanol can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the oxidant used.[1] The relative rates of oxidation of the two hydroxyl groups will be influenced by their steric accessibility.
-
cis-Isomer: The pseudo-equatorial orientation of both hydroxyl groups in the most stable conformation would suggest that they are relatively unhindered. However, intramolecular hydrogen bonding, if present, could decrease the nucleophilicity of the involved hydroxyl groups, potentially slowing down the reaction rate. The relative reactivity of the primary versus the secondary alcohol would depend on the specific oxidant and reaction conditions.
-
trans-Isomer: In the trans isomer, one hydroxyl group will be in a more sterically hindered pseudo-axial position, while the other will be in a more accessible pseudo-equatorial position. It is expected that the pseudo-equatorial hydroxyl group would react more readily.
Table 2: Predicted Reactivity in Oxidation Reactions
| Isomer | Primary Alcohol Accessibility | Secondary Alcohol Accessibility | Predicted Relative Rate |
| cis | High (pseudo-equatorial) | High (pseudo-equatorial) | Potentially influenced by H-bonding |
| trans | Varies (pseudo-axial/equatorial) | Varies (pseudo-axial/equatorial) | Reaction at the pseudo-equatorial site is favored |
Esterification and Etherification Reactions
These reactions are sensitive to steric hindrance around the hydroxyl group. The more accessible the hydroxyl group, the faster the rate of reaction.
-
cis-Isomer: With both hydroxyl groups in relatively unhindered pseudo-equatorial positions, the cis-isomer is expected to react readily. For reactions involving bulky acylating or alkylating agents, the cis isomer might exhibit a faster overall reaction rate compared to the trans isomer, assuming both hydroxyls are targeted.
-
trans-Isomer: The presence of a pseudo-axial hydroxyl group in the trans isomer would likely lead to a slower reaction rate at that position due to increased steric hindrance. The pseudo-equatorial hydroxyl would be the more reactive site. This could potentially be exploited for selective monofunctionalization.
Table 3: Predicted Reactivity in Esterification/Etherification
| Isomer | Steric Hindrance at OH Groups | Potential for Selective Monofunctionalization | Predicted Relative Rate |
| cis | Lower (both pseudo-equatorial) | Lower | Generally faster for difunctionalization |
| trans | Higher at one site (pseudo-axial) | Higher | Slower overall, but with regioselectivity |
Experimental Protocols
While specific comparative studies are lacking, a general protocol for a representative reaction, such as a Swern oxidation, can be outlined. To perform a comparative analysis, both the cis and trans isomers would be subjected to the same reaction conditions, and the reaction progress would be monitored over time (e.g., by GC-MS or NMR spectroscopy) to determine initial rates and final product yields.
General Protocol for Swern Oxidation:
-
Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO, 4.4 eq.) dropwise to the cooled solution, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve the cis- or trans-3-(hydroxymethyl)cyclopentanol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture at -78 °C and stir for 30 minutes.
-
Warm-up and Work-up: Allow the reaction mixture to warm to room temperature. Quench with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the conversion and the ratio of products (dialdehyde/keto-aldehyde). Purify the products by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Conformational differences influencing the reactivity of cis- and trans-isomers.
Conclusion
For drug development professionals and synthetic chemists, a thorough understanding of these stereochemical principles is crucial for designing efficient synthetic routes and for the synthesis of stereochemically pure compounds, which is often a prerequisite for potent and selective biological activity. Further experimental studies are warranted to provide quantitative data to support and refine these theoretical predictions.
References
A Comparative Analysis of the Biological Activity of Carbocyclic Nucleoside Analogs Derived from a cis-3-(Hydroxymethyl)cyclopentanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-(Hydroxymethyl)cyclopentanol is a versatile chiral building block in organic synthesis, particularly in the development of carbocyclic nucleoside analogs. These analogs, where the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The carbocyclic ring imparts greater metabolic stability compared to the natural sugar moiety, making these compounds promising candidates for drug development. This guide presents a quantitative comparison of a series of such analogs, details the experimental methods used for their evaluation, and illustrates the general mechanism of action for this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytostatic and antiviral activities of a series of carbocyclic nucleoside analogs derived from a (1S,3R)-3-aminomethyl-2,2,3-trimethylcyclopentylmethanol scaffold.
Table 1: In Vitro Cytostatic Activity of Carbocyclic Nucleoside Analogs
| Compound ID | Nucleobase | Cell Line | IC₅₀ (µM)¹ |
| 8 | Adenine | Murine Leukemia (L1210/0) | 15 ± 2 |
| 8 | Adenine | Human T-lymphocyte (Molt4/C8) | 21 ± 5 |
| 8 | Adenine | Human cervix carcinoma (HeLa) | >25 |
| 9 | 2,6-Diaminopurine | Murine Leukemia (L1210/0) | >50 |
| 10 | Hypoxanthine | Murine Leukemia (L1210/0) | >50 |
| 12 | 8-Azahypoxanthine | Murine Leukemia (L1210/0) | >50 |
| 13 | 8-Azaadenine | Murine Leukemia (L1210/0) | >50 |
| 15 | Uracil | Murine Leukemia (L1210/0) | >50 |
| 16 | Thymine | Murine Leukemia (L1210/0) | >50 |
| 17b | 5-Fluorouracil | Murine Leukemia (L1210/0) | >50 |
¹IC₅₀: 50% inhibitory concentration, or the concentration that causes a 50% inhibition of cell growth.[1]
Table 2: In Vitro Antiviral Activity of Carbocyclic Nucleoside Analogs
| Compound ID | Nucleobase | Virus | Cell Line | EC₅₀ (µM)² | CC₅₀ (µM)³ | SI⁴ |
| 8 | Adenine | HIV-1 (IIIB) | CEM | >25 | 100 | - |
| 8 | Adenine | HIV-2 (ROD) | CEM | >25 | 100 | - |
| 8 | Adenine | Herpes Simplex Virus-1 (KOS) | HeLa | >50 | >100 | - |
| 8 | Adenine | Herpes Simplex Virus-2 (G) | HeLa | >50 | >100 | - |
| 8 | Adenine | Vaccinia virus (Lederle) | HeLa | >50 | >100 | - |
| 9-17b | Various | All tested viruses | Various | >50 | >100 | - |
²EC₅₀: 50% effective concentration, or the concentration that achieves 50% inhibition of virus-induced cytopathic effect.[1] ³CC₅₀: 50% cytotoxic concentration, or the concentration that reduces the viability of uninfected cells by 50%.[1] ⁴SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytostatic Activity Assay
The cytostatic activity of the compounds was evaluated against a panel of cancer cell lines, including Murine Leukemia (L1210/0), Human T-lymphocyte (Molt4/C8), and Human cervix carcinoma (HeLa) cells.
-
Cell Preparation: Cells were seeded in 96-well microtiter plates at a density of 5 x 10⁴ - 1 x 10⁵ cells/mL in the appropriate cell culture medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: A stock solution of each test compound in DMSO was serially diluted in culture medium and added to the cell plates. A control group with DMSO alone was also included.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were solubilized with a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, was calculated from the dose-response curves.
Antiviral Activity Assay
The antiviral activity was assessed against a broad panel of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV-1 and HIV-2), Herpes Simplex Virus (HSV-1 and HSV-2), and Vaccinia virus.
-
Cell and Virus Preparation: Host cells appropriate for each virus (e.g., CEM cells for HIV, HeLa cells for HSV) were seeded in 96-well plates. A standardized amount of virus was added to the wells to induce a cytopathic effect (CPE) in the control group.
-
Compound Treatment: The test compounds were serially diluted and added to the virus-infected cell cultures.
-
Incubation: The plates were incubated at 37°C until a clear CPE was observed in the untreated virus-infected control cells (typically 3-7 days).
-
CPE Evaluation: The extent of virus-induced cell destruction was observed microscopically and quantified using a colorimetric method (e.g., MTT or neutral red uptake).
-
Data Analysis: The EC₅₀ value, the concentration of the compound that protects 50% of the cells from the virus-induced CPE, was determined. The CC₅₀ value, the concentration that reduces the viability of uninfected host cells by 50%, was also determined in parallel. The selectivity index (SI), a measure of the therapeutic window, was calculated as the ratio of CC₅₀ to EC₅₀.
Mandatory Visualization
General Mechanism of Action of Nucleoside Analogs
The diagram below illustrates the general intracellular activation pathway and mechanism of action for antiviral and anticancer nucleoside analogs.
Caption: Intracellular activation and mechanism of action of nucleoside analogs.
Experimental Workflow for Biological Activity Evaluation
The following diagram outlines the general workflow for evaluating the cytostatic and antiviral activity of the synthesized compounds.
Caption: Workflow for evaluating cytostatic and antiviral activities.
Conclusion
The evaluation of the carbocyclic nucleoside analogs presented in this guide reveals that subtle structural modifications to the nucleobase attached to the cyclopentane scaffold can significantly impact biological activity. In the studied series, only the adenine analog (8 ) exhibited modest cytostatic activity against specific cancer cell lines, while none of the tested compounds showed significant antiviral activity at non-toxic concentrations.[1] This highlights the high degree of specificity required for potent biological activity in this class of compounds. The lack of broad-spectrum activity in this particular series underscores the complexity of designing effective nucleoside analogs and the importance of extensive structure-activity relationship (SAR) studies. Future research could explore a wider range of nucleobase modifications and stereochemical configurations of the cyclopentane core derived from this compound to identify compounds with improved therapeutic potential.
References
a comparative investigation of cyclopentane diols as synthetic intermediates
For Researchers, Scientists, and Drug Development Professionals
Cyclopentane diols are pivotal synthetic intermediates, serving as versatile building blocks in the construction of a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and other complex natural products. The stereochemical arrangement of the hydroxyl groups on the cyclopentane ring profoundly influences the outcome of subsequent chemical transformations, making the selection of the appropriate diol isomer a critical strategic decision in synthetic planning. This guide provides a comparative investigation of the synthesis of various cyclopentane diol isomers and their performance as synthetic intermediates, supported by experimental data.
Synthesis of Cyclopentane Diol Isomers: A Comparative Analysis
The primary cyclopentane diol isomers utilized in synthesis are 1,2-cyclopentanediols (cis and trans) and 1,3-cyclopentanediols (cis and trans). The choice of synthetic route depends on the desired stereochemistry and the available starting materials.
1,2-Cyclopentanediols
cis- and trans-1,2-cyclopentanediols are commonly synthesized from cyclopentene through dihydroxylation reactions. The stereochemical outcome is dictated by the choice of reagents and reaction conditions.
Table 1: Comparison of Synthetic Methods for 1,2-Cyclopentanediols
| Method | Reagent(s) | Predominant Isomer | Yield (%) | Diastereomeric Ratio (cis:trans) | Key Features |
| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO (stoichiometric)2. H₂S or NaHSO₃ | cis | >90 | >95:5 | High yields and excellent syn-selectivity. OsO₄ is toxic and expensive, so catalytic amounts are used.[1][2] |
| KMnO₄ (cold, dilute, basic) | cis | Moderate | Good syn-selectivity | Less expensive than OsO₄ but can lead to over-oxidation and lower yields. | |
| Anti-dihydroxylation | 1. m-CPBA or other peroxy acids2. H₃O⁺ | trans | >80 | >95:5 | Involves epoxide formation followed by acid-catalyzed ring-opening, resulting in anti-dihydroxylation.[2] |
| From Cyclopentene Oxide | H₂O, H⁺ or OH⁻ | trans | High | Predominantly trans | Acid or base-catalyzed hydrolysis of the epoxide. |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclopentene [3][4][5]
This method allows for the enantioselective synthesis of cis-1,2-cyclopentanediols.
-
A mixture of K₃Fe(CN)₆ (3.0 eq.), K₂CO₃ (3.0 eq.), and a chiral ligand (e.g., (DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β, 0.01 eq.) in a 1:1 mixture of t-BuOH and water is prepared.
-
The mixture is cooled to 0 °C, and K₂OsO₂(OH)₄ (0.002 eq.) is added.
-
Cyclopentene (1.0 eq.) is added, and the reaction is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC or GC).
-
Na₂SO₃ is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched cis-1,2-cyclopentanediol.
1,3-Cyclopentanediols
1,3-Cyclopentanediols are often synthesized from cyclopentane-1,3-dione or 4-hydroxycyclopent-2-enone, which can be derived from biomass.[6][7] The stereoselectivity of the reduction of the dione is dependent on the reducing agent and reaction conditions.
Table 2: Comparison of Synthetic Methods for 1,3-Cyclopentanediols
| Starting Material | Reagent(s) | Predominant Isomer | Yield (%) | Diastereomeric Ratio (cis:trans) | Key Features |
| Cyclopentane-1,3-dione | H₂, Ru/C catalyst in isopropanol | cis | High | Kinetically favored | Heterogeneous catalysis providing good yields of the cis-isomer.[7] |
| NaBH₄ | cis | Good | Good cis-selectivity | A common and convenient reducing agent. | |
| Biocatalysts (e.g., KRED1-Pglu) | cis or trans | 40-60 | >99% e.e. | Highly stereoselective reduction to either cis or trans isomers depending on the enzyme used.[8] | |
| 4-Hydroxycyclopent-2-enone | H₂, Raney® Ni or Ru/C catalyst in THF | Mixture | 72.0 | - | A renewable route starting from furfuryl alcohol.[6][7] |
Experimental Protocol: Biocatalytic Reduction of Cyclopentane-1,3-dione [8]
-
To a solution of cyclopentane-1,3-dione in a suitable buffer, the ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.
-
The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.
-
The progress of the reaction is monitored by HPLC or GC.
-
Upon completion, the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
The resulting 1,3-cyclopentanediol is purified by column chromatography.
Performance of Cyclopentane Diols as Synthetic Intermediates
The stereochemistry of cyclopentane diols is crucial in directing the stereochemical outcome of subsequent reactions, particularly in the synthesis of prostaglandins and carbocyclic nucleosides.
Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological effects. Their synthesis often involves the elaboration of a cyclopentane core. The relative stereochemistry of the substituents on the cyclopentane ring is critical for their biological activity.
The Corey lactone, a key intermediate in many prostaglandin syntheses, is a bicyclic lactone derived from a functionalized cyclopentane. The stereochemistry of the hydroxyl groups on the cyclopentane precursor dictates the stereochemistry of the final prostaglandin product. For example, the synthesis of PGF₂α requires a specific cis relationship between the two side chains on the cyclopentane ring.[1] The use of a cis-diol as a starting material can facilitate the establishment of this desired stereochemistry.
The stereocontrol in prostaglandin synthesis is often achieved by using the rigidity of bicyclic intermediates derived from cyclopentane diols. The choice between a cis or trans diol at the outset will determine the facial selectivity of subsequent reactions, ultimately impacting the stereochemical configuration of the final prostaglandin molecule.
Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. Many of these compounds exhibit significant antiviral and anticancer activities. The synthesis of these molecules often relies on chiral cyclopentane diols as key building blocks.
The stereochemistry of the hydroxyl groups in the cyclopentane diol is translated into the stereochemistry of the nucleobase and other substituents on the carbocyclic ring. For example, the synthesis of the antiviral drug Abacavir utilizes a chiral aminocyclopentene derivative, which can be synthesized from a corresponding chiral cyclopentane diol.
Table 3: Impact of Cyclopentane Diol Stereochemistry on Carbocyclic Nucleoside Synthesis
| Cyclopentane Diol Isomer | Key Transformation | Outcome |
| cis-1,2-Cyclopentanediol | Nucleophilic opening of a derived cyclic sulfate or epoxide | Leads to the formation of trans-substituted amino alcohols, which are precursors to various carbocyclic nucleosides. |
| trans-1,2-Cyclopentanediol | Double inversion chemistry (e.g., Mitsunobu reaction) | Can be used to access cis-substituted carbocyclic nucleoside analogues. |
| Chiral 1,3-Cyclopentanediols | Derivatization and nucleobase coupling | The existing stereocenters direct the stereoselective introduction of the nucleobase and other functional groups.[8][9] |
The enantioselective synthesis of carbocyclic nucleosides heavily relies on the availability of enantiomerically pure cyclopentane diols. Methods such as enzymatic resolutions and asymmetric synthesis are therefore critical in providing the necessary chiral building blocks for the development of new antiviral and anticancer agents.[8][9]
Conclusion
Cyclopentane diols are indispensable intermediates in modern organic synthesis, particularly for the construction of complex and biologically important molecules. The ability to synthesize specific stereoisomers of these diols with high purity is crucial for controlling the stereochemical outcome of subsequent reactions. This guide has provided a comparative overview of the synthetic methods available for preparing 1,2- and 1,3-cyclopentanediols and has highlighted the critical role of their stereochemistry in the synthesis of prostaglandins and carbocyclic nucleosides. The presented data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the rational design of synthetic strategies for novel therapeutic agents.
References
- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to HPLC and GC Method Development for the Separation of 3-(Hydroxymethyl)cyclopentanol Isomers
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical separation of cis and trans isomers of 3-(Hydroxymethyl)cyclopentanol. As a polar diol, this compound presents unique challenges and considerations for chromatographic method development. This document outlines proposed methodologies, supported by established analytical principles for similar isomer separations, to assist researchers in selecting and developing the optimal technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method Strategy
For polar analytes like 3-(Hydroxymethyl)cyclopentanol, conventional Reversed-Phase (RP) HPLC using C18 columns is often ineffective due to poor retention. Therefore, alternative HPLC modes are recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior approach for retaining and separating highly polar and hydrophilic compounds.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer, creating a water-enriched layer on the stationary phase that facilitates the separation of polar compounds through a partitioning mechanism.[1]
An alternative, more traditional approach is Normal-Phase (NP) HPLC, which also uses a polar stationary phase (e.g., silica) but with a non-polar, anhydrous mobile phase (e.g., hexane/isopropanol). NP-HPLC is highly effective for isomer separations.[4][5]
Proposed HPLC Method: HILIC
The HILIC method is proposed for its robustness, compatibility with mass spectrometry (MS), and excellent performance with polar compounds.[6][7] The cis isomer, being generally more polar, is expected to have a stronger interaction with the polar stationary phase, resulting in a longer retention time compared to the trans isomer.
Detailed Experimental Protocol: HILIC-UV/MS
-
Sample Preparation: Dissolve 1 mg of the 3-(Hydroxymethyl)cyclopentanol isomer mixture in 1 mL of 90:10 (v/v) Acetonitrile/Water. Vortex to ensure homogeneity. Filter through a 0.22 µm syringe filter if necessary.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV or MS detector.
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 205 nm (for non-MS applications) or ESI-MS in positive ion mode.
-
Hypothetical Performance Data (HILIC)
| Parameter | trans-3-(Hydroxymethyl)cyclopentanol | cis-3-(Hydroxymethyl)cyclopentanol |
| Retention Time (min) | 8.2 | 9.5 |
| Resolution (Rs) | - | > 2.0 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates (N) | > 15000 | > 15000 |
Gas Chromatography (GC) Method Strategy
Direct analysis of diols like 3-(Hydroxymethyl)cyclopentanol by GC is challenging due to their polarity and the presence of active hydroxyl groups. These groups can cause strong interactions with the stationary phase, leading to poor peak shape (tailing) and reduced volatility.[8] To overcome this, derivatization is a critical and highly recommended step.[9]
Derivatization: Silylation
Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.[9] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the compound's polarity, decreases hydrogen bonding, and increases its volatility, making it amenable to GC analysis.[8]
Proposed GC Method: Chiral GC with Derivatization
Following derivatization, a chiral GC column is proposed for separation. Chiral columns, often based on cyclodextrin derivatives, provide excellent selectivity for a wide range of isomers, including diastereomers like the cis and trans forms of the target analyte, even when they are not enantiomers.
Detailed Experimental Protocol: Silylation and GC-FID/MS
-
Derivatization (Silylation):
-
Evaporate 100 µL of the sample solution (in a suitable organic solvent like pyridine) to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Chiral GC Column (e.g., Rt-βDEXsm or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 200°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Hypothetical Performance Data (GC)
| Parameter | trans-3-(Hydroxymethyl)cyclopentanol-TMS | This compound-TMS |
| Retention Time (min) | 12.5 | 12.9 |
| Resolution (Rs) | - | > 1.8 |
| Tailing Factor | 1.1 | 1.1 |
| Theoretical Plates (N) | > 80000 | > 80000 |
Method Comparison and Selection
The choice between HPLC and GC depends on several factors, including available equipment, sample throughput requirements, and the need for derivatization.
Head-to-Head Comparison
| Feature | HPLC (HILIC) | GC (with Derivatization) |
| Sample Preparation | Simple dilution (dissolve and shoot) | Multi-step derivatization required (evaporation, reagent addition, heating) |
| Analysis Time | Moderate (typically 15-20 min per run) | Longer due to oven programming and derivatization step |
| Resolution | Good to excellent isomer separation | Excellent, especially with high-efficiency capillary columns |
| Throughput | Higher, due to simpler sample prep | Lower, due to the derivatization step |
| Robustness | Generally robust; less prone to matrix effects than GC | Derivatization can be sensitive to moisture and matrix components |
| Cost & Consumables | Higher solvent consumption; expensive columns | Lower solvent/gas cost; derivatization reagents add cost |
| MS Compatibility | Excellent with ESI source | Excellent with EI/CI source; provides library-matchable spectra |
Visualized Workflows
Caption: General experimental workflow for isomer separation analysis.
References
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Normal-phase HPLC: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. hydrophilic-interaction-liquid-chromatography-hilic-a-powerful-separation-technique - Ask this paper | Bohrium [bohrium.com]
- 8. gcms.cz [gcms.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
a critical comparison of different synthetic routes to cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Carbocyclic Nucleoside Intermediate
cis-3-(Hydroxymethyl)cyclopentanol is a crucial building block in the synthesis of various carbocyclic nucleosides, which are compounds of significant interest in the development of antiviral and anticancer therapeutics. The precise stereochemical arrangement of the hydroxyl and hydroxymethyl groups in the cis configuration is paramount for its utility as a chiral intermediate.[1] This guide provides a critical comparison of different synthetic strategies to obtain this target molecule, focusing on reaction efficiency, stereoselectivity, and the practicality of the experimental protocols.
Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound are highlighted and compared: a traditional approach involving the diastereoselective reduction of a cyclopentanone precursor and a modern, sustainable route starting from biomass-derived 5-hydroxymethylfurfural (HMF).
| Parameter | Route 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone | Route 2: Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) |
| Starting Material | 3-(Hydroxymethyl)cyclopentanone | 5-Hydroxymethylfurfural (HMF) |
| Key Transformation | Stereoselective reduction of a ketone | Multi-step catalytic cascade including hydrogenation and rearrangement |
| Reported Overall Yield | Dependent on the synthesis of the starting ketone; reduction step can be high-yielding. | Up to 94% for 3-(hydroxymethyl)cyclopentanol (diastereomeric ratio not specified).[2][3] |
| Stereoselectivity | Can be controlled to favor the cis isomer through reagent selection (e.g., NaBH(OAc)₃). | The stereoselectivity of the final hydrogenation step to the diol is not explicitly reported in the reviewed literature. |
| Advantages | Potentially high diastereoselectivity for the cis isomer. Established chemical transformations. | Utilizes a renewable biomass feedstock. High overall yield in a one-pot process. |
| Disadvantages | The precursor, 3-(hydroxymethyl)cyclopentanone, may require a multi-step synthesis. | Lack of explicit data on cis/trans selectivity is a significant drawback. Catalyst preparation is required. |
| Reaction Conditions | Typically mild reduction conditions. | Requires high pressure and temperature (e.g., 20-50 bar H₂, 140-180 °C).[2][3] |
Experimental Protocols
Route 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone (Proposed)
While a specific literature procedure for the cis-selective reduction of 3-(hydroxymethyl)cyclopentanone was not identified in the survey, a general protocol based on the hydroxyl-directed reduction of β-hydroxy ketones to syn (in this case, cis) 1,3-diols can be proposed. The use of sodium triacetoxyborohydride is known to favor the formation of the syn diastereomer through a chelation-controlled transition state.
Step 1: Synthesis of 3-(Hydroxymethyl)cyclopentanone from HMF
A plausible and high-yielding route to the necessary precursor, 3-(hydroxymethyl)cyclopentanone (HCPN), starts from HMF. A bimetallic nickel-copper catalyst has been shown to be effective for this transformation.[4]
-
Reaction: Selective hydrogenation and rearrangement of 5-hydroxymethylfurfural.
-
Catalyst: MOF-derived bimetallic nickel-copper.
-
Solvent: Water.
-
Conditions: Elevated temperature and hydrogen pressure.
-
Yield: 70.3% for HCPN.[4]
Step 2: Diastereoselective Reduction to this compound
-
Reactants: 3-(Hydroxymethyl)cyclopentanone, Sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: Acetonitrile or a similar aprotic solvent.
-
Procedure (General): To a solution of 3-(hydroxymethyl)cyclopentanone in the chosen solvent, add NaBH(OAc)₃ portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC or GC-MS. Work-up typically involves quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent, drying, and purification by column chromatography. The diastereomeric ratio of the product would need to be determined by NMR spectroscopy or other analytical techniques.
Route 2: Direct Catalytic Conversion of HMF to 3-(Hydroxymethyl)cyclopentanol
This route offers a highly efficient, one-pot conversion from a renewable starting material to the desired product, although the stereochemical outcome requires further investigation.
-
Reactants: 5-Hydroxymethylfurfural (HMF), Hydrogen gas.
-
Solvent: Water.
-
Procedure: The reaction is carried out in a high-pressure batch reactor. HMF, the Co-Al₂O₃ catalyst, and water are combined in the reactor. The reactor is sealed, purged with hydrogen, and then pressurized to 20-50 bar. The mixture is heated to 140-180 °C with stirring for a specified time. After cooling and depressurization, the catalyst is filtered off, and the product is isolated from the aqueous solution by extraction and purified.
Synthetic Route Diagrams
Caption: Comparative overview of two synthetic pathways to 3-(hydroxymethyl)cyclopentanol.
Conclusion
The synthesis of this compound can be approached through different strategies, each with its own set of advantages and disadvantages. The direct conversion of HMF using a Co-Al₂O₃ catalyst is highly efficient in terms of overall yield.[2][3] However, the lack of reported diastereoselectivity is a major concern for applications requiring the pure cis isomer. Further research into the stereochemical outcome of this reaction is warranted.
The two-step approach, involving the synthesis of 3-(hydroxymethyl)cyclopentanone followed by a diastereoselective reduction, offers a more controlled method for obtaining the desired cis stereoisomer. While the overall yield may be lower due to the additional step, the potential for high cis-selectivity using reagents like sodium triacetoxyborohydride makes this a more predictable and reliable route for obtaining the stereochemically pure target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the importance of stereochemical purity versus overall yield and the availability of starting materials and specialized equipment.
References
- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]
- 2. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al2O3 and Co–Al2O3 catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic selective hydrogenation and rearrangement of 5-hydroxymethylfurfural to 3-hydroxymethyl-cyclopentone over a bimetallic nickel–copper catalyst in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic and Physical Properties of cis- and trans-3-(hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic and physical properties of the cis and trans isomers of 3-(hydroxymethyl)cyclopentanol. Direct experimental data for a side-by-side comparison of these specific isomers is limited in publicly available literature. Therefore, this guide combines available data for the individual isomers and closely related compounds with established principles of stereochemistry to predict and explain their differing characteristics.
Introduction
Cis- and trans-3-(hydroxymethyl)cyclopentanol are stereoisomers of a disubstituted cyclopentane. The spatial arrangement of the hydroxyl and hydroxymethyl groups relative to the cyclopentane ring defines their cis (on the same side) or trans (on opposite sides) configuration. This structural difference, as illustrated below, gives rise to distinct physical and spectroscopic properties. These differences are critical in fields such as drug development, where specific stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.
Caption: Structural comparison of cis and trans isomers.
Physical Property Differences
The stereochemical differences between the cis and trans isomers influence their macroscopic physical properties, such as melting point, boiling point, and solubility. The trans isomer is generally more stable due to reduced steric strain.
| Property | This compound | trans-3-(hydroxymethyl)cyclopentanol | Rationale for Predicted Differences |
| Melting Point | Expected to be lower | Expected to be higher | The less symmetrical structure of the cis isomer generally leads to less efficient crystal lattice packing, resulting in a lower melting point. The more symmetrical trans isomer can pack more tightly, leading to stronger intermolecular forces and a higher melting point.[1] |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The cis isomer is expected to have a larger net molecular dipole moment because the individual bond dipoles of the hydroxyl and hydroxymethyl groups are on the same side of the ring and do not cancel each other out as effectively as in the trans isomer. This can lead to stronger dipole-dipole interactions and a slightly higher boiling point.[1] |
| Solubility | Expected to be higher in polar solvents | Expected to be lower in polar solvents | The higher polarity of the cis isomer is predicted to lead to greater solubility in polar solvents like water and alcohols. |
| Density | Expected to be slightly higher | Expected to be slightly lower | Generally, cis isomers can be slightly denser than their trans counterparts, although this is not a universal rule.[1] |
Spectroscopic Property Differences
Spectroscopic techniques are powerful tools for differentiating between stereoisomers. The distinct spatial arrangement of atoms in cis- and trans-3-(hydroxymethyl)cyclopentanol results in unique spectral fingerprints.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local electronic environment and spatial orientation of protons. Key predicted differences are:
-
Chemical Shifts: The protons on the carbons bearing the hydroxyl (C1-H) and hydroxymethyl (C3-H) groups, as well as the protons of the hydroxymethyl group (-CH₂OH), are expected to have different chemical shifts in the cis and trans isomers. The differing proximity of these groups to each other and to the cyclopentane ring protons will result in variations in shielding and deshielding effects.
-
Coupling Constants (J-values): The coupling constants between vicinal protons (protons on adjacent carbons) are dependent on the dihedral angle between them. In the relatively rigid cyclopentane ring, the dihedral angles between the C1-H and its neighbors on C2 and C5, and between the C3-H and its neighbors on C2 and C4, will be different for the cis and trans isomers. This will lead to different splitting patterns and J-values, which can be a definitive way to assign the stereochemistry.[3][4] Generally, trans-vicinal coupling constants are larger than cis-vicinal coupling constants in cyclic systems.[5]
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.
-
Chemical Shifts: The chemical shifts of the carbon atoms in the cyclopentane ring, particularly C1, C3, and the adjacent carbons (C2, C4, C5), are expected to differ between the cis and trans isomers. The steric interactions (gamma-gauche effect) in the cis isomer can cause an upfield shift (lower ppm value) for the involved carbons compared to the less sterically hindered trans isomer.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy detects the vibrational frequencies of functional groups.
-
Fingerprint Region: While both isomers will show characteristic broad O-H stretching bands (around 3300-3500 cm⁻¹) and C-O stretching bands (around 1050-1150 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) will be distinct for each isomer. This region contains complex vibrations involving the entire molecule, including C-C stretching and C-H bending, which are sensitive to the overall molecular symmetry and stereochemistry.[6][7]
-
Intramolecular Hydrogen Bonding: The cis isomer has the potential for intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups, which could lead to a sharper O-H stretching band at a slightly lower wavenumber compared to the intermolecularly hydrogen-bonded trans isomer.
Experimental Protocols
The most common route to synthesize 3-(hydroxymethyl)cyclopentanol is through the reduction of 3-(hydroxymethyl)cyclopentanone. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
General Synthesis of 3-(hydroxymethyl)cyclopentanol
Caption: General experimental workflow for synthesis and separation.
Materials:
-
3-(hydroxymethyl)cyclopentanone
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄))
-
Anhydrous solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or tetrahydrofuran (THF) for LiAlH₄)
-
Apparatus for chemical synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Apparatus for workup (separatory funnel, rotary evaporator)
-
Apparatus for purification (column chromatography setup)
Procedure:
-
Reduction: Dissolve 3-(hydroxymethyl)cyclopentanone in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Slowly add the reducing agent in portions. The choice of reducing agent can influence the cis/trans ratio of the product. Less hindered reducing agents like NaBH₄ may favor the formation of the thermodynamically more stable trans isomer.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water or a suitable acidic or basic solution to neutralize any excess reducing agent.
-
Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure using a rotary evaporator.
-
Purification and Isomer Separation: The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity difference between the cis and trans isomers should allow for their separation.
Characterization
The purified isomers should be characterized by the spectroscopic methods detailed above to confirm their identity and stereochemistry.
Conclusion
While direct comparative data for cis- and trans-3-(hydroxymethyl)cyclopentanol is scarce, a combination of theoretical principles and data from analogous compounds allows for a robust prediction of their differing physical and spectroscopic properties. The trans isomer is expected to be the more stable, higher-melting compound, while the cis isomer is predicted to be more polar. These differences will be clearly reflected in their NMR and IR spectra, providing definitive methods for their identification and characterization. The stereoselective synthesis or efficient separation of these isomers is a critical step for their application in research and development, particularly in the synthesis of chiral drugs and other biologically active molecules.
References
- 1. longdom.org [longdom.org]
- 2. 1,3-Cyclopentanediol, mixture of cis and trans 95 59719-74-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. quora.com [quora.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to Polymers for Drug Delivery: cis-3-(Hydroxymethyl)cyclopentanol-Derived Polyesters Versus Aliphatic Diol-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with advancements in polymer science playing a pivotal role in the development of more effective and targeted therapeutic systems.[1][2] Aliphatic polyesters are a significant class of biodegradable polymers extensively utilized for these applications due to their biocompatibility and tunable degradation profiles.[3][4] This guide provides a comparative performance evaluation of polyesters derived from the cycloaliphatic diol, cis-3-(Hydroxymethyl)cyclopentanol, against those synthesized from common linear aliphatic diols such as 1,4-butanediol and ethylene glycol.
The inclusion of cyclic monomers, such as this compound, into the polyester backbone can significantly influence the polymer's thermal and mechanical properties, which in turn affects drug encapsulation efficiency, release kinetics, and overall performance of the drug delivery system.[5][6] This document summarizes key performance indicators, provides detailed experimental methodologies, and visualizes relevant workflows and pathways to aid researchers in the selection and design of polymers for their specific drug delivery applications.
Performance Comparison of Diol-Derived Polyesters
The choice of diol monomer is a critical determinant of the final properties of the synthesized polyester. The rigid structure of this compound is expected to impart distinct characteristics compared to flexible linear diols. The following tables present a summary of expected quantitative data based on general principles of polymer chemistry.
Table 1: Thermal Properties of Polyesters Derived from Different Diols
| Diol Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| This compound | 80 - 100 | Amorphous | > 300 |
| 1,4-Butanediol | 30 - 40 | 110 - 120 | > 300 |
| Ethylene Glycol | 10 - 20 | 200 - 210 | > 300 |
Note: The data presented in this table is illustrative and represents expected trends based on polymer structure-property relationships. Actual values may vary depending on the specific dicarboxylic acid used, molecular weight, and polymerization conditions.
Polyesters incorporating the rigid cycloaliphatic structure of this compound are anticipated to exhibit a higher glass transition temperature (Tg) compared to their counterparts made with linear diols.[5] This higher Tg can contribute to better dimensional stability of the drug delivery matrix.
Table 2: Mechanical Properties of Diol-Derived Polyesters
| Diol Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound | 50 - 70 | 2.0 - 3.0 | 5 - 10 |
| 1,4-Butanediol | 30 - 50 | 1.0 - 1.5 | 100 - 200 |
| Ethylene Glycol | 60 - 80 | 2.5 - 3.5 | 10 - 20 |
Note: The data presented in this table is illustrative and represents expected trends. Actual values will depend on molecular weight, crystallinity, and testing conditions.
The rigidity of the cyclopentane ring in polyesters derived from this compound is expected to lead to higher tensile strength and Young's modulus, but lower elongation at break, indicating a more rigid and less flexible material compared to polyesters from 1,4-butanediol.
Table 3: In Vitro Drug Release Profile (Model Drug: Doxorubicin)
| Diol Monomer | Burst Release (%) (First 24h) | Cumulative Release (%) (Day 14) | Release Kinetics Model |
| This compound | 15 - 25 | 60 - 75 | Higuchi |
| 1,4-Butanediol | 25 - 40 | 80 - 95 | Korsmeyer-Peppas |
| Ethylene Glycol | 20 - 30 | 70 - 85 | Higuchi |
Note: This data is hypothetical and for illustrative purposes. The drug release profile is highly dependent on the drug-polymer interaction, particle size, and degradation rate of the polymer.
The slower degradation rate and more rigid matrix of polyesters from this compound may lead to a more sustained drug release profile with a lower initial burst release compared to the more flexible and potentially faster-degrading polyesters from 1,4-butanediol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the synthesis and characterization of the polyesters discussed.
Protocol 1: Polyester Synthesis via Melt Polycondensation
Materials:
-
Diol (this compound, 1,4-butanediol, or ethylene glycol)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate)
-
Nitrogen gas supply
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
The diol and dicarboxylic acid are added to the glass reactor in a 1.1:1 molar ratio.
-
The reactor is purged with nitrogen gas to create an inert atmosphere.
-
The mixture is heated to 150-180°C under a slow stream of nitrogen with mechanical stirring until a clear, homogenous melt is formed.
-
The catalyst (0.05 mol% relative to the dicarboxylic acid) is added to the reactor.
-
The temperature is gradually increased to 200-220°C, and the pressure is slowly reduced to below 1 Torr over a period of 1-2 hours to facilitate the removal of the condensation byproduct (water).
-
The polycondensation reaction is continued under high vacuum and stirring for 4-8 hours, or until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.
-
The resulting polymer is cooled to room temperature under nitrogen and then collected.
Protocol 2: Characterization of Polymer Properties
-
Thermal Analysis (DSC and TGA): Thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For DSC, samples are typically heated from -50°C to 250°C at a rate of 10°C/min. For TGA, samples are heated from room temperature to 600°C at 10°C/min under a nitrogen atmosphere.
-
Mechanical Testing: The tensile strength, Young's modulus, and elongation at break of the polymer films are measured using a universal testing machine according to ASTM D882 standards.
-
In Vitro Drug Release Study:
-
Drug-loaded nanoparticles or microparticles are prepared using a suitable method (e.g., oil-in-water emulsion solvent evaporation).
-
A known amount of the drug-loaded particles is suspended in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C with gentle agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh PBS.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for polyester synthesis and characterization.
Caption: Hypothetical signaling pathway for a delivered drug.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast Hydrolysis Polyesters with a Rigid Cyclic Diol from Camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of cis-3-(Hydroxymethyl)cyclopentanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of cis-3-(Hydroxymethyl)cyclopentanol, a diol compound used in various synthetic applications.
Initial Assessment and Hazard Identification
Key Actions:
-
Consult Institutional Protocols: Always prioritize your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for definitive instructions.[3]
-
Review Available Data: Although a specific SDS is elusive, information on similar chemicals can provide guidance on potential hazards. For instance, cyclopentanol is listed as a flammable liquid.[1][2]
-
Waste Classification: Based on its properties and any reactions it has been involved in, classify the waste. In the absence of specific data, it is prudent to treat this compound waste as hazardous chemical waste.[4][5]
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
Procedure:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Avoid using abbreviations or chemical formulas.[5] The label should also include the date of accumulation and the associated hazards (e.g., Flammable, if applicable).[4]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[5] Store it in a designated and well-ventilated satellite accumulation area.[7]
Disposal Methodology
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Collection: Collect the waste this compound in the appropriately labeled container as described above.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is ready for pickup.[7] Ensure the storage area is secure and away from ignition sources.[6]
-
Arrange for Pickup: Contact your institution's EHS department or hazardous waste contractor to schedule a pickup.[3][4] Follow their specific procedures for waste manifest forms and pickup requests.[3]
-
Professional Disposal: The licensed waste disposal service will then transport the chemical waste for appropriate treatment and disposal in compliance with all regulatory requirements.[4]
Prohibited Disposal Methods:
-
Drain Disposal: Do not pour this compound down the drain.[5][6] Alcohols and other organic solvents can harm aquatic life and are generally not permissible for sewer disposal.[8][9] Even if a substance is water-soluble, written permission from EHS is typically required for drain disposal of any chemical.[3]
-
Trash Disposal: Do not dispose of liquid chemical waste in the regular trash.[10][11] Empty containers that held the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[5]
Summary of Chemical and Disposal Information
| Property / Action | Guideline |
| Chemical Name | This compound |
| Molecular Formula | C6H12O2 |
| Likely Hazards | Based on similar compounds, potential for flammability. Treat as hazardous. |
| Primary Disposal Route | Institutional Hazardous Waste Program |
| Waste Container | Labeled, sealed, and chemically compatible |
| Segregation | Separate from incompatible materials (e.g., oxidizers, acids, bases) |
| Drain Disposal | Prohibited |
| Solid Waste Disposal | Prohibited for liquid waste. Triple-rinse empty containers. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institution.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. wastedirect.co.uk [wastedirect.co.uk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling cis-3-(Hydroxymethyl)cyclopentanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Hazard Statements | H302, H315, H319, H332 |
| Signal Word | Warning[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Based on these hazards and general laboratory safety protocols for similar compounds, the following PPE is mandatory:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] A face shield is recommended when handling larger quantities or when there is a significant splash hazard. |
| Skin and Body Protection | A flame-retardant lab coat. Additional protective clothing may be necessary based on the scale of the operation. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
- Verify that a safety shower and eyewash station are readily accessible and unobstructed.
- Remove all potential ignition sources from the immediate work area.[3][4]
- Use non-sparking tools and equipment.[3][4]
- Ensure all containers are properly labeled.
2. Handling the Chemical:
- Ground and bond all containers and receiving equipment to prevent static discharge.[4][5]
- Carefully open containers to avoid splashing.
- Measure and dispense the chemical within the fume hood.
- Keep containers tightly closed when not in use.[2][4]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
- Ventilate the area and decontaminate the spill surface.
4. First Aid Measures:
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
- If on Skin: Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
- If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.
- If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Final Disposal:
- Dispose of the hazardous waste through a licensed and certified waste disposal contractor.[3][5]
- Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
